Zinc TrifluoroMethanesulfinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;trifluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOWFITUWBPCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39971-65-8 | |
| Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Zinc Trifluoromethanesulfinate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of Zinc Trifluoromethanesulfinate (TFMS), a pivotal reagent in modern medicinal chemistry and drug development.
Introduction
This compound, often referred to as TFMS or Baran's trifluoromethylation reagent, has emerged as a cornerstone in synthetic chemistry, particularly for the introduction of the trifluoromethyl (CF₃) group into organic molecules.[1] The CF₃ group is a highly sought-after moiety in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Unlike many gaseous or highly reactive trifluoromethylating agents, this compound is a stable, easy-to-handle solid, making it a preferred choice for a wide range of laboratory applications.[1][2] This guide provides a detailed overview of its synthesis, key properties, and its critical role in the functionalization of complex molecules.
Synthesis of this compound
Several synthetic routes to this compound have been established, primarily involving the reaction of a zinc source with a trifluoromethanesulfinyl precursor. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Key Synthetic Methodologies:
-
From Trifluoromethanesulfonyl Chloride and Zinc Dust: This method involves the reduction of trifluoromethanesulfonyl chloride with zinc powder. It is a common approach for producing a toolkit of zinc sulfinate reagents.[3]
-
From Trifluoromethanesulfinic Acid and Zinc Metal: A direct reaction between trifluoromethanesulfinic acid and zinc metal in a solvent like acetonitrile (B52724) offers a straightforward synthesis, with hydrogen gas as the only byproduct.[1]
-
From Trifluoromethanesulfinic Acid and Zinc Carbonate: The use of zinc carbonate provides a less vigorous reaction compared to zinc metal, evolving carbon dioxide and water.[1] This can be advantageous for larger-scale preparations, although a drying step may be necessary to obtain an anhydrous product.[1]
Table 1: Comparison of Synthetic Protocols for this compound
| Method | Starting Materials | Solvent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Method 1 | Trifluoromethanesulfonyl Chloride, Zinc Powder | Not specified in detail | Not specified in detail | High | Readily available starting material | Potential for impurities like ZnCl₂[3] |
| Method 2 | Trifluoromethanesulfinic Acid, Zinc Metal | Acetonitrile | 0°C with sonication | Quantitative | Direct formation, clean byproduct (H₂) | Vigorous reaction |
| Method 3 | Trifluoromethanesulfinic Acid, Zinc Carbonate | Methanol (B129727) | Reflux | High | Less vigorous, good for scale-up | Produces water, may require drying[1] |
Experimental Protocols
Protocol 1: Synthesis from Trifluoromethanesulfonyl Chloride and Zinc Dust
This protocol is adapted from procedures for preparing zinc sulfinate reagents.[3]
Materials:
-
Trifluoromethanesulfonyl chloride
-
Zinc powder (6-9 micron)
-
Appropriate solvent (e.g., a non-protic solvent)
Procedure:
-
In a reaction vessel, suspend zinc powder in the chosen solvent.
-
Slowly add trifluoromethanesulfonyl chloride to the zinc suspension under an inert atmosphere.
-
Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Upon completion, the reaction mixture is worked up. This may involve filtration to remove excess zinc and other solids.
-
The resulting crude product can be a mixture of this compound, zinc chloride, and water.[3]
-
For applications requiring high purity, a purification step is necessary. This can involve washing the crude product with a suitable solvent to remove water and zinc chloride.[3]
Protocol 2: Synthesis from Trifluoromethanesulfinic Acid and Zinc Carbonate
This protocol is based on the reaction of an acid with a carbonate salt.[1]
Materials:
-
Trifluoromethanesulfinic acid
-
Zinc carbonate
-
Methanol
Procedure:
-
Suspend zinc carbonate in methanol in a round-bottom flask.
-
Slowly add trifluoromethanesulfinic acid to the suspension at room temperature. Effervescence (CO₂ evolution) will be observed.
-
After the addition is complete, stir the mixture at room temperature for a period, then heat to reflux for several hours.
-
Cool the resulting clear solution to room temperature.
-
Remove the solvent under reduced pressure to obtain the product as a solid.
-
Dry the solid under vacuum at an elevated temperature to remove any residual water.[1]
Properties of this compound
This compound is a white to off-white solid that is valued for its stability and ease of handling compared to other trifluoromethylating agents.[1][2]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂F₆O₄S₂Zn | [2][4] |
| Molecular Weight | 331.53 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 151-157 °C | [2] |
| Solubility | Soluble in some organic solvents | [1] |
| Stability | Stable under ambient conditions, bench-stable | [1][5] |
| Storage Temperature | 2-8°C | [2] |
Mechanism of Action and Applications
The primary synthetic utility of this compound lies in its ability to serve as a source of the trifluoromethyl radical (•CF₃).[1] This reactive intermediate can then participate in a variety of reactions, most notably the C-H functionalization of heterocycles.
Generation of the Trifluoromethyl Radical
The generation of the •CF₃ radical from this compound is typically initiated by an oxidizing agent, with tert-butyl hydroperoxide (TBHP) being a common choice.[1] The reaction is believed to proceed through a single-electron transfer mechanism. The zinc center plays a crucial role, acting as a Lewis acid to activate the substrate, making it more susceptible to radical attack.[1]
Caption: Generation of the trifluoromethyl radical from this compound.
C-H Functionalization of Heterocycles
A major application of this compound is the direct trifluoromethylation of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[1][5] This method allows for the late-stage functionalization of complex molecules, providing rapid access to novel analogs for structure-activity relationship (SAR) studies.[5] The reaction is often operationally simple and tolerates a wide range of functional groups.[5]
Caption: A typical experimental workflow for the trifluoromethylation of heterocycles.
The Zinc Sulfinate Toolbox
This compound is a key component of a broader "zinc sulfinate toolbox" developed for the rapid diversification of heterocyclic scaffolds.[1][6] This toolkit includes other zinc sulfinate salts that can introduce a variety of medicinally relevant alkyl and fluoroalkyl groups, such as difluoromethyl (CHF₂) and isopropyl groups.[5] The enhanced reactivity of zinc sulfinates compared to their sodium counterparts is attributed to the Lewis acidity of the zinc ion, which facilitates radical generation and substrate activation.[1]
Conclusion
This compound has proven to be an invaluable reagent in modern organic synthesis, offering a practical and efficient means of introducing the trifluoromethyl group. Its stability, ease of handling, and broad applicability in the C-H functionalization of heterocycles have solidified its importance in drug discovery and development. The continued exploration of its reactivity and the expansion of the zinc sulfinate toolbox promise to further empower chemists in the design and synthesis of novel, high-value molecules.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zn(SO2CF3)2 | C2F6O4S2Zn | CID 59125864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
The Baran Trifluoromethylation Reagent: A Technical Guide for Researchers
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made trifluoromethylation a critical transformation in the development of pharmaceuticals, agrochemicals, and materials. Among the various methods available, the use of the Baran trifluoromethylation reagent, zinc(II) bis(trifluoromethanesulfinate) (Zn(SO2CF3)2), has emerged as a powerful and practical tool for the direct C-H trifluoromethylation of heteroarenes. This technical guide provides an in-depth overview of the reagent, its applications, and detailed experimental protocols for its use.
Core Concepts
The Baran trifluoromethylation reagent is a benchtop-stable, solid zinc salt that serves as a precursor to the trifluoromethyl radical (•CF3). Its key advantage lies in its ability to participate in a radical-based C-H functionalization of a wide range of heterocyclic compounds.[1] This method is prized for its operational simplicity, broad functional group tolerance, and applicability to late-stage functionalization in complex molecules, a crucial aspect of modern drug discovery.[2]
Key Features:
-
Air and Water Stability: Unlike many other trifluoromethylating agents, Zn(SO2CF3)2 is stable in the presence of air and moisture, simplifying its handling and storage.[2]
-
Radical Mechanism: The reaction proceeds via a radical pathway, offering complementary reactivity to traditional ionic methods.
-
Broad Substrate Scope: A wide variety of electron-rich and electron-deficient heterocycles can be effectively trifluoromethylated.[3]
-
High Functional Group Tolerance: The mild reaction conditions tolerate a diverse array of functional groups, obviating the need for protecting group strategies.[4]
-
Operational Simplicity: The reactions are typically easy to set up and do not require specialized equipment or inert atmospheres.[5]
Synthesis of the Reagent
The Baran trifluoromethylation reagent can be synthesized from trifluoromethanesulfonyl chloride (CF3SO2Cl) and zinc dust.[6] A detailed protocol for its preparation and purification has been published, ensuring access to this valuable reagent in a laboratory setting.[6][7]
Reaction Mechanism
The trifluoromethylation reaction is initiated by an oxidant, typically tert-butyl hydroperoxide (t-BuOOH), which facilitates the generation of a trifluoromethyl radical from the zinc sulfinate salt. This electrophilic radical then adds to the heteroarene, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.
Caption: Proposed mechanism for the Baran trifluoromethylation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the trifluoromethylation of various heterocyclic substrates using the Baran reagent.
Table 1: Trifluoromethylation of Representative Heterocycles
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-Trifluoromethylcaffeine | 95 |
| 2 | 4-Acetylpyridine | 4-Acetyl-2-trifluoromethylpyridine | 75 |
| 3 | 1-Methylindole | 1-Methyl-3-trifluoromethylindole | 60 |
| 4 | Uracil | 5-Trifluoromethyluracil | 85 |
| 5 | Quinoxaline | 2-Trifluoromethylquinoxaline | 70 |
Data compiled from various sources, including PNAS 2011, 108 (35), 14411–14415.[3] Conditions typically involve Zn(SO2CF3)2 (2-3 equiv.) and t-BuOOH (3-5 equiv.) in a suitable solvent at room temperature or slightly elevated temperatures.
Experimental Protocols
Synthesis of Zinc(II) Bis(trifluoromethanesulfinate) Dihydrate
This protocol is adapted from O'Hara, F. et al. Nature Protocols2013 , 8, 1042–1047.[6]
Materials:
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Zinc dust (<10 micron, activated)
-
Diethyl ether (Et2O), anhydrous
-
Deionized water
Procedure:
-
To a stirred suspension of zinc dust (X.X g, XX mmol) in anhydrous Et2O (XX mL) under an argon atmosphere, add trifluoromethanesulfonyl chloride (X.X mL, XX mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of deionized water (XX mL).
-
Filter the resulting white precipitate and wash with deionized water and then Et2O.
-
Dry the solid under vacuum to afford zinc(II) bis(trifluoromethanesulfinate) dihydrate as a white powder.
General Procedure for C-H Trifluoromethylation of Heteroarenes
This protocol is a general guideline based on literature procedures.[5]
Materials:
-
Heterocyclic substrate
-
Zinc(II) bis(trifluoromethanesulfinate) dihydrate
-
tert-Butyl hydroperoxide (70 wt. % in water)
-
Solvent (e.g., Dichloromethane/Water, DMSO)
Procedure:
-
To a vial containing the heterocyclic substrate (1.0 equiv.), add zinc(II) bis(trifluoromethanesulfinate) dihydrate (2.0-3.0 equiv.).
-
Add the chosen solvent (e.g., a 2.5:1 mixture of CH2Cl2/H2O).
-
Add tert-butyl hydroperoxide (3.0-5.0 equiv.) dropwise to the stirred mixture.
-
Seal the vial and stir the reaction at room temperature or 50 °C for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaHCO3.
-
Separate the organic layer, dry over Na2SO4, concentrate, and purify the residue by column chromatography.
Caption: General workflow for Baran trifluoromethylation.
Substrate Scope and Limitations
The Baran trifluoromethylation has been successfully applied to a diverse range of heterocycles, including pyridines, pyrimidines, purines, indoles, and many others.[3] The reaction is generally favored at electron-rich positions or positions susceptible to radical attack. However, highly electron-deficient heterocycles may react sluggishly or require elevated temperatures. Steric hindrance around the target C-H bond can also impede the reaction.
Conclusion
The Baran trifluoromethylation reagent, zinc(II) bis(trifluoromethanesulfinate), has become an indispensable tool in modern organic synthesis, particularly for the late-stage functionalization of complex molecules in drug discovery. Its stability, operational simplicity, and broad substrate scope make it a highly attractive method for the introduction of the trifluoromethyl group. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its wider adoption and application by researchers in both academic and industrial settings.
References
- 1. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Zinc Trifluoromethanesulfinate: A Technical Guide to its Discovery and Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The development of efficient and versatile reagents for trifluoromethylation has therefore been a significant focus of synthetic chemistry. Among the array of reagents developed, zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂), often referred to as TFMS or a "Baran reagent," has emerged as a highly effective and user-friendly tool for the direct incorporation of the CF₃ group, particularly in the functionalization of heterocyclic scaffolds prevalent in pharmaceuticals.
This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound in organic synthesis, offering a valuable resource for researchers in drug discovery and development.
Discovery and Advantages over Pre-existing Reagents
The development of practical C-H functionalization methods is a key goal in organic synthesis, aiming to modify complex molecules in a late-stage fashion. While sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, was a known source of trifluoromethyl radicals, its application in the trifluoromethylation of heterocycles often required harsh conditions or metal catalysts.[1][2]
In 2012, the laboratory of Phil S. Baran introduced a "toolkit" of zinc sulfinate salts, including this compound, for the direct, innate C-H functionalization of heterocycles.[3] This development marked a significant advancement in the field. Zn(SO₂CF₃)₂ proved to be a bench-stable, free-flowing solid that exhibits remarkably enhanced reactivity compared to its sodium counterpart.[3] For instance, in the trifluoromethylation of pentoxifylline, Zn(SO₂CF₃)₂ provided a 99% yield at 50 °C in 3 hours, a significant improvement over the 47% yield obtained with NaSO₂CF₃ under similar conditions over 48 hours.[3]
The superior performance of the zinc salt is attributed to the Lewis acidity of the zinc center, which is believed to facilitate the generation of the trifluoromethyl radical and activate the heterocyclic substrate towards radical attack.[3] This enhanced reactivity, coupled with its operational simplicity and stability in the presence of air and moisture, has established this compound as a go-to reagent for late-stage C-H trifluoromethylation.[4][5]
Synthesis of this compound
This compound can be readily prepared from commercially available starting materials. The most common methods involve the reaction of a zinc source with trifluoromethanesulfinic acid or its derivatives.
Table 1: Synthetic Protocols for this compound
| Zinc Source | Reagent | Solvent | Conditions | Yield | Reference |
| Zinc Carbonate | Trifluoromethanesulfonic Acid | Methanol (B129727) | Room temperature, then reflux for 2h | 98% | [6] |
| Zinc Powder | Trifluoromethanesulfonic Acid | Acetonitrile | 0 °C, ultrasonication | Quantitative | [7] |
| Zinc Dust | Trifluoromethanesulfonyl Chloride | Not specified | Not specified | Not specified | [8] |
Mechanism of Action: Radical-Mediated C-H Trifluoromethylation
The trifluoromethylation of heterocycles using this compound proceeds through a radical-mediated mechanism. The reaction is typically initiated by an oxidant, most commonly tert-butyl hydroperoxide (TBHP).
The proposed mechanism involves the following key steps:
-
Initiation: The oxidant, such as TBHP, reacts with Zn(SO₂CF₃)₂ to generate a trifluoromethylsulfonyl radical (CF₃SO₂•).
-
Radical Generation: The trifluoromethylsulfonyl radical rapidly extrudes sulfur dioxide (SO₂) to form the key trifluoromethyl radical (•CF₃).
-
Radical Addition: The electrophilic trifluoromethyl radical adds to the electron-rich C-H bond of the heterocyclic substrate, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is then oxidized and subsequently deprotonated to regenerate the aromaticity of the heterocycle and afford the trifluoromethylated product.
The Lewis acidic nature of the zinc ion is thought to play a crucial role in activating the heterocycle, making it more susceptible to attack by the trifluoromethyl radical.
Caption: Proposed radical mechanism for C-H trifluoromethylation.
Applications in Organic Synthesis: C-H Functionalization of Heterocycles
The primary application of this compound is the direct C-H trifluoromethylation of a wide range of heterocyclic compounds. This method is particularly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products.
Table 2: Substrate Scope for Trifluoromethylation of Heterocycles with Zn(SO₂CF₃)₂
| Substrate | Product | Yield (%) | Reference |
| Pentoxifylline | Trifluoromethylated Pentoxifylline | 99 | [3] |
| Caffeine | 8-Trifluoromethylcaffeine | 87 | [9] |
| 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 76 | [10] |
| N-Mesyl Paroxetine | Trifluoromethylated N-Mesyl Paroxetine | 47 | [9] |
| Naproxen | Trifluoromethylated Naproxen | 61 | [9] |
| Clopidogrel | 2-Trifluoromethylclopidogrel | 19 | [9] |
| Papaverine | Mono-CF₃ Papaverine Analogue | Optimized yield | [11] |
| Cytisine | 3-Trifluoromethylcytisine | 64 | [9] |
Note: Yields are highly dependent on specific reaction conditions.
The reaction exhibits broad functional group tolerance, with esters, amides, ketones, and halides being well-tolerated.[3] The regioselectivity of the trifluoromethylation is often governed by the inherent reactivity of the heterocycle, with the radical typically attacking the most electron-rich or nucleophilic position.[1]
Experimental Protocols
Synthesis of this compound from Zinc Carbonate
Materials:
-
Zinc carbonate (ZnCO₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous methanol (MeOH)
Procedure:
-
To a suspension of zinc carbonate (0.02 mol) in dry methanol (20 mL) at room temperature, add trifluoromethanesulfonic acid (0.056 mol) dropwise. Carbon dioxide evolution will be observed.
-
Stir the mixture at 25 °C for 20 minutes.
-
Reflux the reaction mixture for 2 hours.
-
Cool the clear solution to 25 °C and concentrate under reduced pressure.
-
Dry the resulting white powder at 125 °C for 2 hours to afford zinc trifluoromethanesulfonate (B1224126) (98% yield).[6]
General Procedure for C-H Trifluoromethylation of Heterocycles
Materials:
-
Heterocyclic substrate
-
This compound (Zn(SO₂CF₃)₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (CH₂Cl₂) and Water, or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction vessel, combine the heterocycle (1.0 equiv) and this compound (2.0–3.0 equiv).
-
Add the appropriate solvent system (e.g., a mixture of CH₂Cl₂ and water, or DMSO).
-
Cool the mixture to 0 °C with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv).
-
Allow the reaction mixture to warm to room temperature or heat to 50 °C, and monitor the reaction progress by TLC or LCMS.
-
If the reaction is incomplete after 12-24 hours, a second portion of Zn(SO₂CF₃)₂ and TBHP can be added.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Caption: General experimental workflow for C-H trifluoromethylation.
Conclusion
The discovery and development of this compound by the Baran group has provided a powerful and practical tool for the direct trifluoromethylation of organic molecules, particularly heterocycles. Its superior stability, enhanced reactivity compared to previous reagents, and operational simplicity have made it an invaluable asset in the field of medicinal chemistry and drug discovery. The radical-mediated C-H functionalization strategy enabled by this reagent allows for the late-stage modification of complex molecular architectures, facilitating the rapid exploration of structure-activity relationships and the development of novel therapeutic agents. As the demand for fluorinated compounds continues to grow, the importance of this compound in the synthetic chemist's toolkit is set to endure.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Reaction of Papaverine with Baran DiversinatesTM - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Zinc Trifluoromethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Trifluoromethanesulfinate, systematically named Bis(((trifluoromethyl)sulfinyl)oxy)zinc and commonly referred to as the Baran trifluoromethylation reagent, is a highly valued reagent in modern organic synthesis.[1] Its significance lies in its ability to efficiently introduce the trifluoromethyl (CF₃) group into organic molecules, a modification that can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1] This stable, easy-to-handle solid serves as a reliable source of the trifluoromethyl radical (•CF₃), enabling the direct functionalization of a wide range of substrates, particularly nitrogen-rich heterocycles prevalent in pharmaceuticals and agrochemicals.[1] Unlike many other trifluoromethylating agents, it is noted for its enhanced reactivity and operational simplicity, often allowing for reactions to be conducted under mild conditions, even in the presence of air and water.
Physical and Chemical Properties
This compound is a white solid that is stable under normal laboratory conditions.[1] Its properties make it a more practical alternative to many gaseous or highly reactive trifluoromethylating agents.[1] The zinc center plays a crucial role in its reactivity, acting as a Lewis acid to activate substrates towards radical attack, leading to higher yields in some cases compared to its sodium counterparts.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂F₆O₄S₂Zn | [2] |
| Molecular Weight | 331.53 g/mol | |
| Appearance | Solid | |
| Melting Point | 151-157 °C | |
| Solubility | Highly soluble in polar organic solvents such as acetonitrile (B52724) and dimethylformamide (DMF). | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported in publicly available literature. However, standard analytical techniques are used for its characterization:
-
¹⁹F NMR Spectroscopy: This technique is crucial for confirming the presence of the CF₃ group. The chemical shift for trifluoromethyl groups typically appears in a specific region of the ¹⁹F NMR spectrum.[3]
-
¹H NMR Spectroscopy: Used to detect the presence of any proton-containing impurities.[1]
-
Infrared (IR) Spectroscopy: Can identify the characteristic vibrational frequencies of the trifluoromethanesulfinate group.[1]
Chemical Reactivity and Mechanism
The primary utility of this compound stems from its ability to generate trifluoromethyl radicals (•CF₃) under oxidative conditions.[1]
Signaling Pathway: Generation of the Trifluoromethyl Radical
The reaction is typically initiated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP). The process can be summarized as follows:
-
Initiation by the oxidant generates a radical.
-
This radical reacts with the trifluoromethanesulfinate anion ([CF₃SO₂]⁻) to form a trifluoromethanesulfonyl radical (CF₃SO₂•).
-
This intermediate is unstable and rapidly fragments, releasing sulfur dioxide (SO₂) and the desired trifluoromethyl radical (•CF₃).[1]
-
The highly reactive •CF₃ radical can then add to various substrates.[1]
The Lewis acidic zinc center (Zn²⁺) can coordinate to the substrate, such as a nitrogen-containing heterocycle, making it more electron-deficient and thus more susceptible to attack by the trifluoromethyl radical.[1]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of common protocols.
Method 1: From Trifluoromethanesulfinic Acid and Zinc Metal [1]
-
Reactants: Trifluoromethanesulfinic acid, Zinc metal.
-
Solvent: Acetonitrile.
-
Procedure: Trifluoromethanesulfinic acid is reacted with zinc metal in acetonitrile. Sonication can be used to facilitate the reaction.
-
Advantages: This is a direct method where the only byproduct is hydrogen gas.
Method 2: From Trifluoromethanesulfonic Acid and Zinc Carbonate [1]
-
Reactants: Trifluoromethanesulfonic acid, Zinc carbonate.
-
Solvent: Methanol.
-
Procedure: Zinc carbonate is reacted with trifluoromethanesulfonic acid in methanol, typically under reflux. The reaction produces carbon dioxide and water as byproducts.
-
Advantages: The reaction is less vigorous than with zinc metal, which can be beneficial for larger-scale synthesis. A drying step may be necessary to remove water.
General Purification: The crude product can be purified by washing with appropriate solvents to remove byproducts and unreacted starting materials. For applications sensitive to chloride impurities, treatment with silver carbonate may be necessary.[1]
General Protocol for C-H Trifluoromethylation of Heterocycles
This protocol is a general guideline for the use of this compound in the trifluoromethylation of heterocyclic compounds.
Materials:
-
Heterocyclic substrate
-
This compound (2.0–3.0 equivalents)
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution, 3.0–5.0 equivalents)
-
Solvent system (e.g., a mixture of an organic solvent like DMSO or chloroform (B151607) and water)
Procedure:
-
The heterocyclic substrate and this compound are combined in a reaction vessel.
-
The chosen solvent system is added.
-
The mixture is cooled to 0 °C.
-
tert-Butyl hydroperoxide (TBHP) is added to the cooled mixture.
-
The reaction is allowed to warm to room temperature or heated to 50 °C.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, LCMS, or NMR).
-
For reactions that do not proceed to completion, a second addition of this compound and TBHP may be performed.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.
Note: These reactions can often be performed open to the air without the need for rigorously purified solvents.
Experimental Workflow: C-H Trifluoromethylation
Applications in Drug Discovery and Development
The introduction of a trifluoromethyl group can significantly improve the pharmacological profile of a drug candidate.
Impact of the Trifluoromethyl Group in Medicinal Chemistry
| Property | Influence of the CF₃ Group | Source(s) |
| Metabolic Stability | Blocks sites of oxidative metabolism, which can increase the half-life of a drug. | [1] |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability and oral absorption. | [1] |
| Binding Affinity | Can engage in favorable interactions with protein targets, thereby enhancing potency. | [1] |
| pKa | Can lower the pKa of nearby acidic or basic groups, affecting the ionization state at physiological pH. | [1] |
The use of this compound provides a direct and efficient method for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. This is a powerful tool for medicinal chemists in the optimization of lead compounds.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a substance that can cause skin irritation and serious eye damage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Characterization of Zinc Trifluoromethanesulfinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc trifluoromethanesulfinate, often referred to as the Baran trifluoromethylation reagent or TFMS, has emerged as a pivotal tool in modern synthetic chemistry.[1][2] Its primary utility lies in the direct trifluoromethylation of a wide array of substrates, most notably in the C-H functionalization of heterocycles.[1][2] This stable, easy-to-handle solid reagent offers enhanced reactivity compared to its sodium counterpart, making it a preferred choice in many laboratory applications.[1][2] This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including its synthesis, physical and chemical properties, and detailed experimental protocols for its analysis. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals employing this versatile reagent.
Introduction
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and reliable trifluoromethylating agents is of paramount importance. This compound has gained prominence as a key reagent in this field, acting as a source of the trifluoromethyl radical (•CF₃) or its synthetic equivalents.[1] Its application in the late-stage functionalization of complex molecules makes it particularly valuable in drug discovery and development.[2]
A thorough understanding of the spectroscopic properties of this compound is crucial for its quality control, reaction monitoring, and mechanistic studies. This guide details the characteristic spectroscopic signatures of this compound obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS).
Synthesis and Physical Properties
This compound is a white to off-white solid that is stable under ambient conditions, making it a convenient reagent for a variety of chemical transformations.[2][3]
Synthesis
The synthesis of this compound can be achieved through several routes, with the most common methods involving the reaction of a zinc source with a trifluoromethanesulfinate precursor.[1][4] A general and reliable method involves the reduction of trifluoromethanesulfonyl chloride with zinc dust.[4][5]
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39971-65-8 | [3][6] |
| Molecular Formula | C₂F₆O₄S₂Zn | [3][6] |
| Molecular Weight | 331.52 g/mol | [6] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 151-157 °C | [7] |
| Solubility | Soluble in polar organic solvents | [3] |
Spectroscopic Data
While detailed, publicly available spectra for this compound are scarce, this section provides expected and representative data based on the known structure of the compound and analysis of similar trifluoromethanesulfinate salts. This information is intended to serve as a guide for researchers in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
¹⁹F NMR: This is the most informative NMR technique for this compound due to the presence of the trifluoromethyl group. A single, sharp resonance is expected.
¹³C NMR: The carbon atom of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms.
¹H NMR: As there are no protons in the molecule, ¹H NMR is primarily used to detect proton-containing impurities or residual solvents.
Representative NMR Data
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constant (J) | Notes |
| ¹⁹F | ~ -80 ppm | Singlet | - | Chemical shift is relative to a standard such as CFCl₃. The exact shift can be solvent-dependent. |
| ¹³C | ~ 120-130 ppm | Quartet | ¹J(C,F) ≈ 300-350 Hz | The large C-F coupling constant is characteristic of a CF₃ group. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The key vibrational modes are associated with the S=O and C-F bonds.
Representative Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |
| ~1200 - 1000 | ν(CF₃) | IR, Raman | Strong |
| ~1100 - 950 | ν(S=O) | IR, Raman | Strong |
| ~800 - 700 | ν(C-S) | IR, Raman | Medium |
| ~600 - 500 | δ(CF₃) | IR, Raman | Medium |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Due to its ionic nature, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate. The expected mass would correspond to the intact molecule or fragments resulting from the loss of a trifluoromethanesulfinate ligand.
Experimental Protocols
This section provides detailed protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The following protocol is adapted from the general procedure for the synthesis of zinc sulfinate reagents.[4][5]
Materials:
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Zinc dust (<10 micron, activated)
-
Diethyl ether (anhydrous)
-
Deionized water
Procedure:
-
To a stirred suspension of activated zinc dust (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonyl chloride (1.0 equivalent) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Upon completion, carefully quench the reaction with deionized water.
-
Filter the resulting suspension to collect the crude solid product.
-
Wash the solid with diethyl ether to remove any unreacted starting material and organic byproducts.
-
Dry the resulting white solid under vacuum to yield crude this compound.
-
For purification, the crude product can be washed with cold deionized water to remove zinc chloride, followed by drying under high vacuum.[4]
NMR Spectroscopy
Procedure:
-
Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.
-
Acquire ¹⁹F and ¹³C NMR spectra on a standard NMR spectrometer.
-
For ¹⁹F NMR, use a standard pulse program and reference the spectrum to an external standard (e.g., CFCl₃).
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. Due to the long relaxation time of the quaternary carbon in the CF₃ group, a longer relaxation delay may be necessary for quantitative analysis.
IR Spectroscopy
Procedure (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Raman Spectroscopy
Procedure:
-
Place a small amount of the solid this compound sample into a glass capillary or onto a microscope slide.
-
Focus the laser of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength and power to avoid sample degradation.
-
Collect the scattered light and process it to obtain the Raman spectrum.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
C-H Trifluoromethylation Signaling Pathway
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 39971-65-8: Zinc bis(trifluoromethanesulfinate) [cymitquimica.com]
- 4. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate - Wechem [wechemglobal.com]
An In-depth Technical Guide to the Mechanism of Action of Zinc Trifluoromethanesulfinate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the fundamental mechanism of action of Zinc Trifluoromethanesulfinate, a pivotal reagent in modern synthetic chemistry, particularly for the introduction of the trifluoromethyl group into organic molecules.
This compound, often referred to as TFMS or the Baran trifluoromethylation reagent, has emerged as a highly effective and user-friendly solid for the trifluoromethylation of a wide array of substrates, most notably heterocycles.[1][2] Its stability and ease of handling offer significant advantages over many gaseous or highly reactive trifluoromethylating agents.[1] This reagent is a key component of a "zinc sulfinate toolbox" designed for the rapid and straightforward functionalization of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][3]
The primary utility of this compound lies in its capacity to serve as a source of the trifluoromethyl radical (•CF₃), enabling direct C-H functionalization.[1] This process is of paramount importance in medicinal chemistry, as the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
Core Mechanism: Radical-Mediated Trifluoromethylation
The central mechanism of action of this compound involves a free-radical pathway, typically initiated by an oxidizing agent.[1] The most commonly employed oxidant is tert-butyl hydroperoxide (TBHP).[1][3]
The reaction is believed to proceed through the following key steps:
-
Initiation: The oxidant, such as TBHP, generates an initial radical species.[1]
-
Radical Generation: This initial radical interacts with the trifluoromethanesulfinate anion ([CF₃SO₂]⁻), leading to the formation of a trifluoromethylsulfonyl radical (CF₃SO₂•).[1]
-
Fragmentation: The unstable CF₃SO₂• radical rapidly fragments, releasing sulfur dioxide (SO₂) and the highly reactive trifluoromethyl radical (•CF₃).[1]
-
Substrate Addition: The generated trifluoromethyl radical then adds to the target substrate, typically an electron-deficient protonated heterocycle.[1]
The zinc(II) ion plays a critical, multifaceted role in this process. Its Lewis acidity is thought to facilitate radical generation and activate the substrate.[1] By coordinating to the heterocycle, the zinc center renders it more electron-deficient and thus more susceptible to attack by the nucleophilic trifluoromethyl radical.[1] This Lewis acidic character contributes to the superior reactivity of this compound compared to its sodium counterpart, sodium trifluoromethanesulfinate (Langlois' reagent), often resulting in higher yields.[1][3]
Data Presentation: Comparative Reactivity
Quantitative data from various studies consistently demonstrates the enhanced reactivity of this compound over sodium trifluoromethanesulfinate. This is often attributed to the role of the Lewis acidic zinc center.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Pentoxifylline | CF₃SO₂Na | CH₂Cl₂/H₂O (2.5:1), rt, 48 h | 47 | [3] |
| Pentoxifylline | Zn(SO₂CF₃)₂ | CH₂Cl₂/H₂O (2.5:1), rt, 3 h | 79 | [3] |
| Pentoxifylline | Zn(SO₂CF₃)₂ | CH₂Cl₂/H₂O (2.5:1), 50 °C, 3 h | 99 | [3] |
Experimental Protocols
A representative experimental protocol for the trifluoromethylation of heterocycles using this compound is as follows. This procedure highlights the operational simplicity of the methodology.
Standard Procedure for the Functionalization of Heterocycles [3]
-
A solution of the heterocyclic substrate (1.0 equivalent) and this compound (2.0–3.0 equivalents) in a suitable solvent is prepared in a reaction vessel.
-
The mixture is cooled to 0 °C with vigorous stirring.
-
tert-butyl hydroperoxide (70% solution in water, 3.0–5.0 equivalents) is added slowly using a pipette (avoiding metal needles which can decompose the reagent).
-
The reaction mixture is then allowed to warm to room temperature or heated to 50 °C.
-
The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
-
For reactions that do not proceed to completion within 12–24 hours, a second portion of this compound and tert-butyl hydroperoxide may be added.
-
Upon completion, the reaction is quenched and partitioned between an organic solvent (e.g., EtOAc or CH₂Cl₂) and a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by standard methods.
Note on Solvents: Fluoroalkylated zinc sulfinate reagents generally perform best in halogenated solvents like CH₂Cl₂, while alkylated zinc salts are more effective in DMSO or electron-rich aromatic solvents.[3]
Electrochemical Initiation: An Alternative Pathway
Recent advancements have demonstrated that the trifluoromethylation reaction can also be initiated electrochemically.[1][4] This method offers an alternative to chemical oxidants and can provide a more controlled generation of the trifluoromethyl radical.[1] In some cases, electrochemical initiation has been shown to significantly improve yields for substrates that are less reactive under traditional peroxide-initiated conditions.[4] The rate of sulfinate oxidation can be controlled by the applied current, which may prevent unproductive side reactions that can occur with the rapid generation of radicals using chemical oxidants.[4]
Conclusion
This compound is a robust and versatile reagent for the trifluoromethylation of organic molecules, particularly heterocycles. Its mechanism of action is centered on the generation of trifluoromethyl radicals in a process significantly enhanced by the Lewis acidity of the zinc(II) ion. The operational simplicity of the experimental protocols, coupled with the beneficial properties imparted by the trifluoromethyl group, has solidified the position of this compound as an indispensable tool in modern drug discovery and development. The exploration of alternative initiation methods, such as electrochemistry, continues to broaden the scope and applicability of this powerful synthetic methodology.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Zinc Trifluoromethanesulfinate as a Radical Initiator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trifluoromethanesulfinate, often abbreviated as Zn(SO2CF3)2 or referred to as the Baran trifluoromethylation reagent, has emerged as a pivotal tool in modern organic synthesis.[1] Its significance lies in its capacity to serve as a stable, easy-to-handle solid source of the highly valuable trifluoromethyl radical (•CF3).[1] The introduction of a trifluoromethyl group can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making efficient trifluoromethylation methods highly sought after in pharmaceutical and agrochemical research.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of radical initiation, and applications of this compound, with a focus on its role in the C-H functionalization of heterocycles.
Synthesis of this compound
This compound is a bench-stable, free-flowing solid that can be synthesized through several straightforward methods.[2][3] The choice of synthetic route often depends on the available starting materials and desired scale.
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Zinc dust, Tetrahydrofuran (THF), room temperature | Readily available starting material, high yield. | Workup can be lengthy to remove zinc salts. |
| Trifluoromethanesulfinic acid | Zinc metal, Acetonitrile | Direct formation, hydrogen gas is the only byproduct.[1] | Can be vigorous.[1] |
| Trifluoromethanesulfinic acid | Zinc carbonate, Methanol, reflux | Less vigorous reaction, high yield.[1][4] | Formation of water may require a drying step.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Trifluoromethanesulfonyl Chloride
This protocol is adapted from the procedure described by O'Hara et al. for the synthesis of zinc bis(alkanesulfinate)s.[5][6]
Materials:
-
Trifluoromethanesulfonyl chloride (1.0 equiv)
-
Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonyl chloride to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the crude product can be used directly or purified. For purification, filter the reaction mixture and wash the solid with THF. The resulting solid is a mixture of this compound, zinc chloride, and water.
-
To obtain the pure dihydrate, the crude solid is washed with a minimal amount of cold water to remove zinc chloride, followed by drying under vacuum.
Protocol 2: C-H Trifluoromethylation of Heterocycles
This general procedure is based on the work of Baran and coworkers for the innate C-H functionalization of heterocycles.[2]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (2.0–3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0–5.0 equiv)
-
Solvent (e.g., Dichloromethane/Water or DMSO)
Procedure:
-
In a reaction vessel, combine the heterocyclic substrate and this compound.
-
Add the chosen solvent system. For many fluoroalkylations, a mixture of a halogenated solvent and water is effective.[2] For substrates with low solubility, DMSO can be used.[7]
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the tert-butyl hydroperoxide solution. Caution: Do not use metal needles to add TBHP as they can cause decomposition.[2]
-
Allow the reaction to warm to room temperature or heat to 50 °C, and monitor its progress by TLC or LC-MS.
-
If the reaction stalls, a second portion of this compound and TBHP can be added.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mechanism of Radical Initiation
The role of this compound as a radical initiator is most prominently observed in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).[1] The reaction proceeds through a free-radical mechanism.[1]
The process begins with the generation of a tert-butoxyl radical from TBHP, often facilitated by trace metals or other initiators.[1] This highly reactive radical then interacts with the trifluoromethanesulfinate anion, leading to the formation of a transient CF3SO2• radical.[1] This intermediate is unstable and rapidly fragments, releasing sulfur dioxide (SO2) and the desired trifluoromethyl radical (•CF3).[1] The electrophilic •CF3 radical can then add to a variety of substrates, most notably electron-rich heterocycles, to form a new carbon-carbon bond.[2]
The Role of the Zinc Cation
The zinc cation (Zn²⁺) plays a crucial role in the enhanced reactivity of this compound compared to its sodium counterpart (Langlois reagent).[1] The Lewis acidic nature of the zinc center is believed to coordinate to the heterocyclic substrate, thereby activating it towards radical attack.[1] This coordination renders the heterocycle more electron-deficient, increasing its susceptibility to addition by the nucleophilic trifluoromethyl radical. This activation results in significantly higher yields in many cases, such as the trifluoromethylation of pyridines.[1]
Applications in C-H Functionalization of Heterocycles
A key application of this compound is the direct C-H functionalization of nitrogen-rich heterocyclic compounds.[1][2] This method allows for the late-stage introduction of the trifluoromethyl group into complex molecules, a highly desirable transformation in drug discovery. The reaction is operationally simple, tolerates a wide range of functional groups, and can often be performed in the presence of air and water.[2][7]
Table 2: Examples of C-H Trifluoromethylation of Heterocycles using Zn(SO2CF3)2
| Substrate | Product | Reagent (equiv) | Conditions | Yield (%) |
| Caffeine | 8-(Trifluoromethyl)caffeine | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 85 |
| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | Zn(SO2CF3)2 (3.0) | TBHP (5.0 equiv), CH2Cl2/H2O, rt, 24 h | 72 |
| Quinoxaline | 2-(Trifluoromethyl)quinoxaline | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 91 |
| N-Boc-pyrrole | N-Boc-2-(trifluoromethyl)pyrrole | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 78 |
| Dihydroquinine | 7-(Trifluoromethyl)dihydroquinine | Zn(SO2CF3)2 (3.0) | TBHP (5.0 equiv), CH2Cl2/H2O, rt, 24 h | 65 |
Data adapted from Fujiwara, Y. et al. PNAS, 2012.
Experimental Workflow
The overall workflow for a typical C-H trifluoromethylation reaction using this compound is straightforward and amenable to parallel synthesis and library generation.
Conclusion
This compound has proven to be a robust and versatile reagent for radical trifluoromethylation reactions. Its stability, ease of handling, and the superior reactivity it imparts due to the Lewis acidic zinc center make it an invaluable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. The ability to perform direct C-H functionalization on complex heterocyclic scaffolds under mild conditions opens up new avenues for late-stage molecular diversification and the rapid generation of novel chemical entities with potentially enhanced biological properties.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Enigmatic Lewis Acidity of Zinc Trifluoromethanesulfinate: A Technical Guide for Researchers
For immediate release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the Lewis acidity of zinc trifluoromethanesulfinate, a compound of increasing interest in organic synthesis. While direct quantitative measurement of its Lewis acidity is not yet documented in peer-reviewed literature, this paper will provide a comprehensive overview of its synthesis, theoretical Lewis acidity, and applications where this property is paramount.
Introduction: The Rising Star of Zinc Reagents
This compound, often referred to as TFMS, has emerged as a powerful reagent, particularly in the realm of radical chemistry for the C-H functionalization of heterocycles.[1] Its enhanced reactivity compared to its sodium analogue is largely attributed to the superior Lewis acidity of the zinc(II) ion.[1] This guide aims to consolidate the current understanding of this crucial property, offering a theoretical framework and practical methodologies for its future quantification.
Theoretical Framework of Lewis Acidity
A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base. The strength of a Lewis acid is a critical parameter in predicting its catalytic activity. For zinc compounds, the Zn²⁺ ion acts as the Lewis acidic center.[2][3] The overall Lewis acidity of a zinc salt is significantly influenced by the nature of its counter-ion. More electronegative counter-ions withdraw electron density from the zinc center, making it more electron-deficient and thus a stronger Lewis acid.[4]
Based on this principle, we can qualitatively estimate the Lewis acidity of this compound relative to other common zinc salts. The trifluoromethanesulfinate anion ([CF₃SO₂]⁻) is highly electron-withdrawing due to the presence of three fluorine atoms. This suggests that this compound is a significantly stronger Lewis acid than zinc salts with less electronegative anions like acetate (B1210297) or even chloride.
Quantitative Assessment of Lewis Acidity: Methodologies
While no specific values for this compound are available, this section details the established experimental and computational methods that can be employed to quantify its Lewis acidity.
Experimental Methods
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[5] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination with a Lewis acid.[5][6] A larger downfield shift indicates a stronger Lewis acid.
Table 1: Comparison of Acceptor Numbers for Common Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| AlCl₃ | 87 |
| TiCl₄ | 70 |
| BF₃ | 89 |
| B(C₆F₅)₃ | 82 |
Source: Data compiled from various literature sources.
The Childs method is another NMR-based technique that employs trans-crotonaldehyde as a probe molecule to assess effective Lewis acidity (eLA). The method measures the change in the ¹H NMR chemical shifts of the aldehydic protons upon coordination with a Lewis acid. However, this method has limitations and is generally more suitable for very strong Lewis acids.
Computational Methods
Fluoride (B91410) Ion Affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.[7][8] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.
Table 2: Calculated Gas-Phase Fluoride Ion Affinities for Selected Lewis Acids
| Lewis Acid | FIA (kJ/mol) |
| BF₃ | 342 |
| BCl₃ | 441 |
| AlCl₃ | 489 |
| PF₅ | 489 |
| AsF₅ | 681 |
Source: Data compiled from various computational chemistry literature.
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in laboratory preparation.
From Trifluoromethanesulfinic Acid and Zinc Metal
A common method involves the direct reaction of trifluoromethanesulfinic acid with zinc powder in a suitable solvent like acetonitrile.[1]
Reaction: 2 CF₃SO₂H + Zn → Zn(OSOCF₃)₂ + H₂
From Trifluoromethanesulfonic Acid and Zinc Carbonate
An alternative synthesis involves the reaction of trifluoromethanesulfonic acid with zinc carbonate in methanol.[9]
Reaction: 2 CF₃SO₃H + ZnCO₃ → Zn(O₃SCF₃)₂ + H₂O + CO₂
Note: The product of this reaction is zinc trifluoromethanesulfonate (B1224126) (zinc triflate), a related but distinct compound. A subsequent reduction step would be necessary to obtain this compound. A more direct route starts from trifluoromethanesulfonyl chloride.
From Trifluoromethanesulfonyl Chloride and Zinc Dust
This protocol details the synthesis of zinc bis(alkanesulfinate)s from the corresponding sulfonyl chlorides by treatment with zinc dust.[10]
Table 3: Summary of Synthetic Protocols for this compound
| Starting Materials | Solvent | Reaction Conditions | Reference |
| Trifluoromethanesulfinic acid, Zinc powder | Acetonitrile | Sonication or stirring at room temperature | [1] |
| Trifluoromethanesulfonyl chloride, Zinc dust | Various | - | [10] |
Role of Lewis Acidity in Catalysis
The enhanced Lewis acidity of this compound is a key driver of its catalytic activity, particularly in radical reactions.
Activation of Substrates in C-H Functionalization
In the C-H functionalization of heterocycles, the Lewis acidic zinc center coordinates to the heteroatom (typically nitrogen) of the substrate.[1] This coordination withdraws electron density from the heterocyclic ring, making it more susceptible to attack by the trifluoromethyl radical.
Figure 1. Proposed mechanism for the this compound-mediated C-H trifluoromethylation of heterocycles, highlighting the role of the Lewis acidic zinc center in substrate activation.
Promotion of Radical Reactions
Lewis acids can significantly influence the course of radical reactions by altering the electronic properties of the radical intermediates and transition states.[11][12][13] In the case of this compound, the Lewis acidic zinc center can stabilize radical intermediates, thereby lowering the activation energy of the reaction and increasing its rate and selectivity.
Experimental Protocols for Lewis Acidity Determination
For research groups interested in quantitatively determining the Lewis acidity of this compound, the following detailed protocols for the Gutmann-Beckett and Childs methods are provided.
Gutmann-Beckett Method Protocol
Objective: To determine the Acceptor Number (AN) of this compound.
Materials:
-
This compound (anhydrous)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)
-
NMR tubes
-
³¹P NMR spectrometer
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).
-
Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift (δ) of the free Et₃PO is the reference value (δ_ref).
-
In a separate NMR tube, dissolve a known amount of this compound in the deuterated solvent.
-
Add an equimolar amount of the Et₃PO stock solution to the this compound solution.
-
Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Zn(OSOCF₃)₂ adduct.
-
Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 x (δ_sample - δ_ref) where δ_ref is the chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) (often taken as 41.0 ppm).
Figure 2. Experimental workflow for the determination of the Gutmann-Beckett Acceptor Number.
Childs Method Protocol
Objective: To determine the effective Lewis acidity (eLA) of this compound.
Materials:
-
This compound (anhydrous)
-
trans-Crotonaldehyde
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Prepare a solution of trans-crotonaldehyde in the deuterated solvent.
-
Record the ¹H NMR spectrum and note the chemical shifts of the aldehydic protons.
-
Add a stoichiometric amount of this compound to the solution.
-
Record the ¹H NMR spectrum of the mixture and measure the new chemical shifts of the aldehydic protons.
-
The change in chemical shift (Δδ) provides a measure of the effective Lewis acidity.
Conclusion
While a definitive quantitative value for the Lewis acidity of this compound remains to be experimentally determined, the available evidence strongly supports its classification as a potent Lewis acid. Its superior performance in various catalytic applications, particularly in radical C-H functionalization, is a direct consequence of this property. This technical guide provides the necessary theoretical background, comparative analysis, and detailed experimental protocols to encourage and facilitate further research into the quantitative assessment of the Lewis acidity of this important and versatile reagent. The future determination of its Gutmann-Beckett Acceptor Number or its Fluoride Ion Affinity will undoubtedly provide valuable insights for the rational design of new synthetic methodologies.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 9. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Lewis Acids in Free Radical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Zinc Trifluoromethanesulfinate: Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trifluoromethanesulfinate, often referred to as the Baran trifluoromethylation reagent or TFMS, is a versatile and increasingly important reagent in modern synthetic chemistry. Its ability to serve as a stable, solid source of the trifluoromethyl radical (•CF₃) has made it an invaluable tool for the late-stage functionalization of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Unlike many other trifluoromethylating agents, its stability in the presence of air and water makes it a more practical and user-friendly option in a laboratory setting. This guide provides a comprehensive overview of the stability and handling of this compound, including its physical and chemical properties, synthesis, and essential safety precautions.
Core Properties and Stability
This compound (CAS RN: 39971-65-8) is a white to off-white solid that is valued for its stability compared to other trifluoromethylating reagents.[1] It is described as a "bench-stable, free-flowing solid" that is stable in the presence of air and water, which allows for more flexible reaction conditions.[2][3][4]
Quantitative Stability Data
While detailed kinetic studies on the decomposition of this compound are not widely available in the public domain, the following physical properties provide insight into its thermal stability:
| Property | Value | Citations |
| Melting Point | 151-157 °C | [5][6] |
| Recommended Storage Temperature | 2-8°C | [5][6] |
The melting point suggests that the compound is thermally stable at typical laboratory temperatures. However, as with most organometallic reagents, prolonged exposure to high temperatures should be avoided to prevent decomposition.
Handling and Storage Precautions
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.
Safety Classifications
This compound is classified with the following hazards:
-
Eye Damage/Irritation: Category 1 (Causes serious eye damage)[5]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5]
The corresponding GHS hazard statements are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]
-
Respiratory Protection: If working with large quantities or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be used.[7]
Storage
To ensure its stability and longevity, this compound should be stored under the following conditions:
-
Atmosphere: While described as air-stable, for long-term storage, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential degradation from atmospheric moisture and oxygen.
-
Container: Keep in a tightly sealed, light-resistant container.[8]
Spill Management and Disposal
In the event of a spill, the following procedures should be followed:
-
Evacuate the area: Only trained personnel with appropriate PPE should manage the cleanup.
-
Contain the spill: Prevent the spread of the solid material.
-
Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Ventilate the area: Ensure adequate ventilation after the cleanup is complete.
Disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.[7]
Incompatibilities
To prevent hazardous reactions, this compound should be kept away from the following:
-
Strong oxidizing agents: Can lead to vigorous or explosive reactions.[8][9]
-
Strong acids: May cause decomposition.[9]
-
Finely powdered metals: Can be a reactive combination.[9]
Experimental Protocols
Synthesis of this compound
A widely recognized method for the synthesis of zinc bis(alkanesulfinate)s, including this compound, is detailed in a Nature Protocols publication by O'Hara, Baran, and colleagues.[1][10][11] The general procedure involves the reduction of the corresponding sulfonyl chloride with zinc dust.[10][11]
General Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
While the full, detailed protocol from the aforementioned publication is recommended for precise experimental parameters, the synthesis generally takes about 3 hours for the reaction, with subsequent workup and purification steps that can take longer.[10][11]
Radical C-H Functionalization of Heterocycles
This compound is a key reagent in the direct trifluoromethylation of heterocycles. This reaction typically proceeds via a radical mechanism initiated by an oxidizing agent.[5][8]
Reaction Pathway:
Caption: Simplified pathway for radical C-H trifluoromethylation.
A standard procedure involves dissolving the heterocyclic substrate and this compound in a suitable solvent, followed by the slow addition of an oxidizing agent such as tert-butyl hydroperoxide (TBHP).[5] The reaction can be performed at room temperature or slightly elevated temperatures.[5]
Conclusion
This compound is a powerful and practical reagent for trifluoromethylation reactions. Its notable stability in air and water simplifies its handling compared to many other reactive organometallic compounds. However, its potential to cause serious eye damage, skin irritation, and respiratory irritation necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper storage. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this valuable reagent in their synthetic endeavors, contributing to advancements in drug discovery and materials science.
References
- 1. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate - Wechem [wechemglobal.com]
- 4. scbt.com [scbt.com]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:39971-65-8 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for Zinc Trifluoromethanesulfinate: A Key Reagent for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of zinc trifluoromethanesulfinate, a versatile and increasingly important reagent in medicinal chemistry and drug development.[1][2] It is particularly valued for its role in the direct trifluoromethylation of heterocycles via C-H functionalization.[1][2] This reagent offers advantages in stability and reactivity compared to other trifluoromethylating agents.[2] Detailed methodologies for its synthesis from trifluoromethanesulfonyl chloride and zinc dust are presented, alongside a summary of alternative routes. Furthermore, a comprehensive protocol for its primary application in the C-H functionalization of heterocyclic compounds is outlined, including a mechanistic overview.
Introduction
This compound, often referred to as TFMS or the Baran trifluoromethylation reagent, is a stable, easy-to-handle solid that serves as a valuable source of the trifluoromethyl radical (•CF3). Its application in the late-stage functionalization of complex molecules is of significant interest to the pharmaceutical industry, as the introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This reagent is part of a broader "zinc sulfinate toolbox" developed for the rapid and efficient diversification of heterocyclic scaffolds.[3]
Synthesis Protocols
There are several established routes for the synthesis of this compound. The most common methods involve the reaction of a zinc source with a trifluoromethane-sulfur compound. Below are summaries and detailed protocols for the synthesis.
Summary of Synthetic Routes
| Precursors | Solvent | Reaction Conditions | Byproducts | Reported Yield/Purity |
| Trifluoromethanesulfinic acid, Zinc metal | Acetonitrile | Sonication at 0°C | Hydrogen gas | Quantitative yield[4] |
| Trifluoromethanesulfonyl chloride, Zinc dust | Water | 0°C to room temperature | Zinc chloride | 0.753 g of pure product from 2 g of crude mixture[5] |
| Trifluoromethanesulfonic acid, Zinc carbonate | Methanol | Room temperature stirring followed by reflux | Water, Carbon dioxide | 98% yield (for Zinc Trifluoromethanesulfonate)[6][7] |
| Trifluoromethanesulfonic acid, Zinc metal | Water | Heating to 50-100°C, reflux until neutral | Hydrogen gas | Up to 99.5% purity (for Zinc Trifluoromethanesulfonate)[8] |
Note: It is crucial to distinguish between trifluoromethanesulfinate (SO2CF3) and trifluoromethanesulfonate (B1224126) (SO3CF3). The protocols involving trifluoromethanesulfonic acid yield the sulfonate, not the sulfinate.
Detailed Experimental Protocol: From Trifluoromethanesulfonyl Chloride and Zinc Dust
This protocol details the synthesis of zinc bis(trifluoromethanesulfinate) from the corresponding sulfonyl chloride.[5]
Materials:
-
Trifluoromethanesulfonyl chloride
-
Zinc dust
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (CH2Cl2)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Sintered glass funnel
Procedure:
-
Preparation of Zinc Slurry: In a 250 mL round bottom flask equipped with a magnetic stir bar, add zinc powder (45.77 g, 700 mmol, 14.0 equiv.). To this, add 110 mL of deionized water. Cool the mixture in an ice-water bath with stirring for 5 minutes.
-
Addition of Sulfonyl Chloride: To the cooled and stirring zinc-water mixture, add trifluoromethanesulfonyl chloride (100 mmol, 2.0 equiv.) dropwise via syringe over 20 minutes. The reaction is mildly exothermic; maintain the temperature of the reaction mixture.
-
Reaction: After the addition is complete, cap the flask and allow the reaction to stir for 3 hours. The reaction progress can be monitored by the consumption of the sulfonyl chloride.
-
Workup: After 3 hours, filter the reaction mixture through a sintered glass funnel. The collected solid is the crude this compound. The workup can take up to 24 hours to fully isolate the crude product.
-
Purification:
-
Prepare a 1:1 solution of EtOAc:CH2Cl2 (50 mL).
-
Place 1 gram of the crude zinc sulfinate into a sintered glass funnel.
-
Add 10-15 mL of the EtOAc:CH2Cl2 solution to the crude product and swirl the suspension with a spatula for 30 seconds, breaking up any large chunks.
-
Apply vacuum to drain the solvent.
-
Repeat the washing step two to three more times.
-
The purified this compound is then dried under vacuum. This procedure helps to minimize the incorporation of water and zinc chloride.[5]
-
Caption: Synthesis workflow for this compound.
Application in C-H Functionalization of Heterocycles
A primary application of this compound is the direct C-H trifluoromethylation of nitrogen-rich heterocycles.[4] This reaction typically proceeds via a radical mechanism initiated by an oxidizing agent.[4]
General Protocol for C-H Trifluoromethylation
This protocol is a general procedure for the functionalization of heterocycles using this compound.[1]
Materials:
-
Heterocyclic substrate
-
This compound (TFMS)
-
tert-Butyl hydroperoxide (TBHP, 70% solution in water)
-
Organic solvent (e.g., CH2Cl2, ClCH2CH2Cl, DMSO)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH2Cl2) for extraction
-
Sodium sulfate (B86663) (Na2SO4)
-
Ice-water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve the heterocyclic substrate (0.125–0.250 mmol, 1.0 equiv) and this compound (2.0–3.0 equiv) in the chosen solvent. Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Initiation: Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv) to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature or heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For substrates that show incomplete conversion after 12-24 hours, a second addition of this compound and tert-butyl hydroperoxide may be necessary to drive the reaction to completion.[1]
-
Workup: Upon completion, partition the reaction mixture between EtOAc or CH2Cl2 and a saturated NaHCO3 solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer three times with EtOAc or CH2Cl2.
-
Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the trifluoromethylated heterocycle.[1]
Mechanism of C-H Trifluoromethylation
The reaction is initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of the trifluoromethyl radical (•CF3).[4] The zinc cation (Zn2+) plays a crucial role by acting as a Lewis acid, coordinating to the heterocyclic substrate and activating it towards radical attack.[4] This coordination increases the electron deficiency of the heterocycle, making it more susceptible to addition by the nucleophilic trifluoromethyl radical.[4]
Caption: C-H trifluoromethylation pathway.
Conclusion
This compound is a highly effective and practical reagent for the introduction of the trifluoromethyl group into organic molecules, particularly heterocyles. Its stability, ease of handling, and superior reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The provided protocols offer a starting point for the synthesis and application of this important reagent, enabling the rapid diversification of molecular scaffolds for the discovery of new therapeutic agents.
References
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 3. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 5. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc trifluoromethanesulfonate | 54010-75-2 [chemicalbook.com]
- 7. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation process of zinc trifluoromethanesulfonate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Baran Trifluoromethylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The Baran trifluoromethylation reagent, zinc(II) bis(trifluoromethanesulfinate) [Zn(SO2CF3)2], is a powerful and user-friendly reagent for the direct trifluoromethylation of heteroaromatic compounds.[1][2] Developed by Phil S. Baran and colleagues, this reagent offers several advantages over other trifluoromethylating agents: it is a stable, easy-to-handle solid, and the reactions are typically conducted under mild conditions, often in the presence of air and water.[3][4] This document provides a detailed guide to the preparation and application of the Baran trifluoromethylation reagent.
Data Presentation
Table 1: Synthesis of Zinc(II) Bis(trifluoromethanesulfinate)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Trifluoromethanesulfonyl chloride | Zinc dust | Water | 3 h | 0 °C to rt | ~95 (crude) | [5][6] |
| Sodium trifluoromethanesulfinate | Zinc Chloride | Water | 1 h | rt | >90 | [7] |
Table 2: Trifluoromethylation of Heterocycles using Zn(SO2CF3)2
| Substrate | Zn(SO2CF3)2 (equiv) | Oxidant (equiv) | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Caffeine | 2.0 | TBHP (3.0) | H2O | 3 | 50 °C | 99 | [7] |
| Pentoxifylline | 2.0 | TBHP (3.0) | CH2Cl2/H2O (2.5:1) | 3 | 50 °C | 99 | [7] |
| Uracil | 3.0 | TBHP (5.0) | CH2Cl2/H2O (2.5:1) | 24 | 23 °C | 75 | [8] |
| 4-Acetylpyridine | 3.0 | TBHP (5.0) | CH2Cl2/H2O (2.5:1) | 12 | 23 °C | 85 | [8] |
| Deoxyuridine | 3.0 | TBHP (5.0) | H2O | 24 | 23 °C | 55 | [8][9] |
| Pyrrole derivative | 2.0 | TBHP (3.0) | DMSO | 12 | rt | 70 | [7] |
TBHP: tert-Butyl hydroperoxide
Experimental Protocols
Protocol 1: Preparation of Zinc(II) Bis(trifluoromethanesulfinate) from Trifluoromethanesulfonyl Chloride
This protocol is adapted from O'Hara et al., Nature Protocols 2013, 8, 1042.[5][6]
Materials:
-
Trifluoromethanesulfonyl chloride (1.0 equiv)
-
Zinc dust (14.0 equiv)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (CH2Cl2)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Sintered glass funnel
Procedure:
-
To a round-bottom flask containing zinc dust (14.0 equiv) and an egg-shaped Teflon-coated magnetic stir bar, add deionized water.
-
Cool the flask in an ice-water bath with vigorous stirring.
-
Slowly add trifluoromethanesulfonyl chloride (1.0 equiv) to the cooled zinc-water mixture. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Filter the reaction mixture through a sintered glass funnel to collect the crude zinc bis(trifluoromethanesulfinate) as a white solid.
-
For purification, wash the crude product with a 1:1 mixture of EtOAc:CH2Cl2 to remove zinc chloride and other impurities.
-
Dry the purified product under vacuum. The synthesis can generally be completed within 3 hours, with workup and purification taking additional time.[5]
Protocol 2: Trifluoromethylation of a Heterocycle
This general procedure is based on the method described by Baran and coworkers.[7]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc(II) bis(trifluoromethanesulfinate) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (3.0-5.0 equiv)
-
Solvent (e.g., DMSO, or a biphasic mixture like CHCl3/water or CH2Cl2/water)
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the heterocyclic substrate (0.125 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., 0.7 mL of DMSO or a 0.7 mL/0.2 mL mixture of CHCl3/water).
-
Add zinc(II) bis(trifluoromethanesulfinate) (2.0–3.0 equiv).
-
Add tert-butyl hydroperoxide (3.0–5.0 equiv) to the mixture.
-
Stir the reaction at room temperature or 50 °C. Monitor the reaction progress by LCMS or NMR.
-
For substrates that show incomplete conversion, a second addition of the zinc salt and TBHP may be required.[7]
-
Upon completion, partition the reaction mixture between EtOAc or CH2Cl2 and a saturated solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with EtOAc or CH2Cl2.
-
Combine the organic layers, dry with Na2SO4, concentrate, and purify the product by column chromatography on silica (B1680970) gel.[7]
Mandatory Visualization
Caption: Workflow for the preparation of the Baran trifluoromethylation reagent.
Caption: General workflow for the trifluoromethylation of heterocycles.
Caption: Putative radical mechanism for the Baran trifluoromethylation.
References
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 3. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 4. Zinc TrifluoroMethanesulfinate | 39971-65-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Application Notes and Protocols for C-H Functionalization of Heterocycles using Zinc Trifluoromethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the direct C-H functionalization of heterocycles using zinc trifluoromethanesulfinate, a powerful reagent for introducing the trifluoromethyl (CF₃) group. This methodology, developed by Baran and coworkers, offers a practical and efficient way to modify complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.[1][2][3]
Introduction
The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity. Traditional methods for trifluoromethylation often require harsh conditions or pre-functionalized starting materials. The use of this compound [Zn(SO₂CF₃)₂], in contrast, allows for the direct functionalization of C-H bonds in a variety of heterocycles under mild, operationally simple conditions.[1][4][5] This method is part of a broader "zinc sulfinate toolkit" that enables the introduction of various fluoroalkyl and alkyl groups via a radical-mediated mechanism.[1][6][7]
This compound offers several advantages over its sodium analog (Langlois reagent), including enhanced stability and reactivity, often leading to higher yields in shorter reaction times.[1] The reaction is tolerant of a wide range of functional groups and can be performed in the presence of water and air, making it highly practical for late-stage functionalization in drug discovery.[1][2]
Data Presentation
The following table summarizes the yields of C-H trifluoromethylation for a variety of heterocycles using this compound (TFMS) under the general conditions described in the experimental protocols.
| Heterocycle | Product | Reagent | Yield (%) |
| Caffeine | 8-(Trifluoromethyl)caffeine | Zn(SO₂CF₃)₂ | 79 |
| Pentoxifylline | 8-(Trifluoromethyl)pentoxifylline | Zn(SO₂CF₃)₂ | 99 |
| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | Zn(SO₂CF₃)₂ | 65 |
| Quinoxaline | 2-(Trifluoromethyl)quinoxaline | Zn(SO₂CF₃)₂ | 85 |
| Pyrimidine | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Zn(SO₂CF₃)₂ | 55 |
| Phthalazine | 1-(Trifluoromethyl)phthalazine | Zn(SO₂CF₃)₂ | 70 |
| Deazapurine | 6-Chloro-9-cyclopentyl-2-(trifluoromethyl)purine | Zn(SO₂CF₃)₂ | 40 |
| Uracil | 5-(Trifluoromethyl)uracil | Zn(SO₂CF₃)₂ | 30 |
Mandatory Visualizations
Caption: Proposed radical mechanism for the C-H trifluoromethylation of heterocycles.
Caption: General experimental workflow for C-H trifluoromethylation.
Caption: The Zinc Sulfinate Toolkit for radical-mediated C-H functionalization.
Experimental Protocols
The following are generalized protocols for the C-H trifluoromethylation of heterocycles using this compound. For specific substrates, optimization of reaction time, temperature, and stoichiometry may be required.
Protocol 1: General Procedure for Trifluoromethylation of Heterocycles
This protocol is adapted from the work of Baran and coworkers.[1]
Materials:
-
Heterocyclic substrate
-
This compound [Zn(SO₂CF₃)₂] (TFMS)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv) and this compound (2.0-3.0 equiv).
-
Add the organic solvent (e.g., CH₂Cl₂) and water to form a biphasic mixture (typically a 2.5:1 ratio of organic solvent to water).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl hydroperoxide (3.0-5.0 equiv) to the stirring mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature or heat to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For poorly reactive substrates, a second addition of Zn(SO₂CF₃)₂ and TBHP may be necessary after 12-24 hours.[1]
-
Upon completion, partition the reaction mixture between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated heterocycle.
Protocol 2: Preparation of this compound (TFMS)
This protocol describes the synthesis of the reagent from the corresponding sulfonyl chloride.[8][9][10]
Materials:
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Zinc dust
-
Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the activated zinc dust (1.5-2.0 equiv) in anhydrous diethyl ether or THF.
-
Slowly add trifluoromethanesulfonyl chloride (1.0 equiv) to the zinc suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction for the consumption of the sulfonyl chloride by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the filter cake with additional diethyl ether or THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can often be used directly. For purification, the crude solid can be washed with a 1:1 mixture of ethyl acetate and dichloromethane to remove zinc chloride and water.[10] The resulting solid is then dried under high vacuum.
Troubleshooting
-
Low Conversion: If the reaction stalls, a second addition of both this compound and TBHP can be beneficial.[1] For electron-deficient heterocycles, the addition of trifluoroacetic acid (TFA) can sometimes improve yields.[1]
-
Multiple Products: The regioselectivity of the reaction is generally governed by the inherent reactivity of the C-H bonds of the heterocycle. However, in some cases, mixtures of regioisomers may be obtained. Careful purification is necessary to isolate the desired product.
-
Solvent Choice: Fluoroalkylated zinc sulfinate reagents like TFMS typically perform best in halogenated solvents such as dichloromethane or 1,2-dichloroethane.[1]
Conclusion
The C-H functionalization of heterocycles using this compound provides a powerful and practical tool for the synthesis of trifluoromethylated compounds. Its operational simplicity, broad substrate scope, and high functional group tolerance make it particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data presented here serve as a guide for researchers to effectively utilize this valuable methodology.
References
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Heteroarenes via C-H Bond Activation | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 7. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 8. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and purification of zinc sulfinate reagents for drug discovery. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radical Trifluoromethylation of Pyridines with Zinc Trifluoromethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the radical trifluoromethylation of pyridines and related heterocycles using zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂, also known as TFMS). This methodology offers a direct and operationally simple approach for the installation of the trifluoromethyl group, a crucial moiety in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly heteroaromatics like pyridines, is a widely used strategy in drug discovery.[3] Traditional methods for trifluoromethylation can often require harsh conditions or multi-step synthetic sequences. The use of this compound, popularized by the Baran laboratory, provides a mild and efficient alternative for the direct C-H trifluoromethylation of heterocycles.[4][5] This method is characterized by its operational simplicity, broad functional group tolerance, and the use of a stable, easy-to-handle reagent.[2]
The reaction proceeds through a radical-mediated mechanism, typically initiated by an oxidant such as tert-butyl hydroperoxide (TBHP).[1] The zinc(II) center is believed to play a key role as a Lewis acid, activating the pyridine (B92270) substrate towards attack by the trifluoromethyl radical.[1] This method has demonstrated superior reactivity and stability compared to its sodium analog, sodium trifluoromethanesulfinate.[2]
Key Advantages
-
Operational Simplicity: The reactions can often be set up open to air without the need for rigorously dried solvents or inert atmospheres.[2]
-
Mild Reaction Conditions: The transformations are typically carried out at or near room temperature.[2][6]
-
Broad Substrate Scope: A wide variety of substituted pyridines and other nitrogen-containing heterocycles can be successfully trifluoromethylated.[1][2]
-
Functional Group Tolerance: The mild conditions allow for the presence of sensitive functional groups that might not be compatible with other trifluoromethylation methods.[2]
-
Stable Reagent: this compound is a bench-stable solid, making it convenient to store and handle.[2]
Data Presentation
The following tables summarize the reaction conditions and yields for the trifluoromethylation of various pyridine and other heterocyclic substrates using this compound.
Table 1: Trifluoromethylation of Substituted Pyridines
| Entry | Substrate | Product | Yield (%) |
| 1 | Pyridine | 2-(Trifluoromethyl)pyridine | 45 |
| 2 | 4-Phenylpyridine | 4-Phenyl-2-(trifluoromethyl)pyridine | 65 |
| 3 | Nicotinamide | 2-(Trifluoromethyl)nicotinamide | 52 |
| 4 | Isoniazid | 4-((Trifluoromethyl)carbonyl)pyridine | 38 |
| 5 | 2-Chloropyridine | 2-Chloro-6-(trifluoromethyl)pyridine | 71 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Table 2: Trifluoromethylation of Other Heterocycles
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline | 2-(Trifluoromethyl)quinoline | 85 |
| 2 | Isoquinoline | 1-(Trifluoromethyl)isoquinoline | 78 |
| 3 | Quinoxaline | 2-(Trifluoromethyl)quinoxaline | 91 |
| 4 | Caffeine | 8-(Trifluoromethyl)caffeine | 95 |
| 5 | Theophylline | 8-(Trifluoromethyl)theophylline | 88 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Radical Trifluoromethylation of Pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyridine substrate (1.0 equiv)
-
This compound (Zn(SO₂CF₃)₂) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0-5.0 equiv)
-
Solvent (e.g., Dichloromethane (B109758)/Water, 2.5:1 v/v)
-
Round-bottom flask or vial with a magnetic stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask or vial containing a magnetic stir bar, add the pyridine substrate (0.25 mmol, 1.0 equiv) and this compound (0.75 mmol, 3.0 equiv).
-
Add the solvent mixture (e.g., 2.5 mL CH₂Cl₂ and 1.0 mL H₂O).
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (70% in water, 0.13 mL, 5.0 equiv) dropwise using a pipette. Caution: Do not use a metal needle as it can decompose the TBHP.[2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be heated to 50 °C to increase the rate for less reactive substrates.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated pyridine.
Note on Solvents: Fluoroalkylated zinc sulfinate reagents generally perform best in halogenated solvents like dichloromethane.[2] For substrates with low solubility or reactivity, the addition of trifluoroacetic acid (TFA) may be beneficial.[2]
Visualizations
Reaction Mechanism
The proposed mechanism for the radical trifluoromethylation of pyridines with this compound is initiated by an oxidant and involves the formation of a trifluoromethyl radical. The Lewis acidic zinc center is thought to coordinate to the pyridine nitrogen, rendering the ring more susceptible to radical attack.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00368H [pubs.rsc.org]
Application Note: A Practical Guide to Trifluoromethylation of Heterocycles Using Zinc Trifluoromethanesulfinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry and drug discovery. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Zinc trifluoromethanesulfinate, Zn(SO₂CF₃)₂, often abbreviated as TFMS, has emerged as a highly effective, bench-stable, and operationally simple reagent for the direct C-H trifluoromethylation of a wide range of heterocyclic compounds.[2][3][4] Developed as part of a broader toolkit of zinc sulfinate salts, this reagent offers enhanced reactivity compared to its sodium counterparts, largely due to the role of the Lewis acidic zinc center.[2][5] This document provides detailed protocols and application data for researchers utilizing this powerful synthetic method.
Mechanism of Action
The trifluoromethylation reaction using this compound proceeds through a free-radical mechanism.[2][5] The process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of the trifluoromethyl radical (•CF₃).[5] The Lewis acidic Zn²⁺ center plays a crucial role by coordinating to the heterocyclic substrate, activating it towards radical attack. This coordination renders the heterocycle more electron-deficient and thus more susceptible to addition by the trifluoromethyl radical.[5]
Caption: Proposed mechanism for trifluoromethylation.
Advantages of this compound (TFMS)
-
Enhanced Reactivity: TFMS demonstrates superior reactivity and provides higher yields compared to sodium trifluoromethanesulfinate (CF₃SO₂Na) in many cases.[2][5]
-
Operational Simplicity: The reagent is a bench-stable, free-flowing solid that can be used in reactions open to the air, without the need for rigorously purified solvents.[2]
-
Broad Substrate Scope: The methodology is effective for a wide array of nitrogen-rich heterocyclic systems, including complex and densely functionalized molecules.[2][5]
-
Mild Conditions: Reactions are typically conducted at temperatures ranging from 0 °C to 50 °C, tolerating a variety of sensitive functional groups such as nitriles, ketones, esters, aryl halides, and boronate esters.[2]
Data Presentation
Table 1: Reagent Reactivity Comparison
This table illustrates the superior performance of this compound (TFMS) compared to its sodium analog for the trifluoromethylation of the drug pentoxifylline.
| Reagent | Substrate | Conditions | Time | Yield | Reference |
| Zn(SO₂CF₃)₂ (TFMS) | Pentoxifylline | CH₂Cl₂/H₂O (2.5:1), 50 °C | 3 h | 99% | [2] |
| Zn(SO₂CF₃)₂ (TFMS) | Pentoxifylline | CH₂Cl₂/H₂O (2.5:1), rt | 3 h | 79% | [2] |
| NaSO₂CF₃ | Pentoxifylline | CH₂Cl₂/H₂O (2.5:1), rt | 48 h | 47% | [2] |
Table 2: General Reaction Parameters
The following table outlines the typical stoichiometry and conditions for the trifluoromethylation protocol.
| Component | Recommended Equivalents | Purpose | Notes |
| Heterocyclic Substrate | 1.0 | Starting Material | - |
| Zn(SO₂CF₃)₂ (TFMS) | 2.0–3.0 | CF₃ Radical Source | A second addition may be needed for sluggish reactions.[2] |
| tert-Butyl Hydroperoxide (TBHP) | 3.0–5.0 | Oxidant/Initiator | Use 70% solution in water. Add slowly. Do not use metal needles.[2] |
| Solvent | - | Reaction Medium | Halogenated solvents (CH₂Cl₂) are often preferred.[2] |
| Temperature | 0 °C to 50 °C | Reaction Condition | Initial addition at 0 °C, then warming to RT or 50 °C.[2] |
Experimental Protocols
General Protocol for C-H Trifluoromethylation of Heterocycles
This procedure is a standard method for the functionalization of a broad range of heterocyclic compounds.[2]
Materials:
-
Heterocyclic substrate
-
This compound (TFMS)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction flask and magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction flask, add the heterocycle (1.0 equiv., e.g., 0.250 mmol) and this compound (2.0–3.0 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., CH₂Cl₂). The exclusion of air or the use of purified solvents is generally not necessary.[2]
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath with vigorous stirring.
-
Initiation: Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv.) using a plastic pipette. Caution: Metal needles should not be used as they can decompose the peroxide reagent.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature or heat to 50 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed. For substrates that show low conversion after 12-24 hours, a second addition of TFMS (2.0-3.0 equiv.) and TBHP (3.0-5.0 equiv.) can be performed to drive the reaction to completion.[2]
-
Work-up: Upon completion, partition the reaction mixture between ethyl acetate or CH₂Cl₂ and a saturated NaHCO₃ solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated product.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 39971-65-8 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound | 39971-65-8 | Benchchem [benchchem.com]
Applications of Zinc Trifluoromethanesulfinate in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trifluoromethanesulfinate, often referred to as TFMS or Baran's reagent, has emerged as a powerful and versatile tool in modern organic synthesis, particularly for the late-stage functionalization of complex molecules.[1] This bench-stable, easy-to-handle solid reagent offers a significant advantage over many traditional trifluoromethylating agents, which are often gaseous or highly reactive.[1] Its primary application lies in the direct trifluoromethylation of a wide array of substrates, most notably heterocycles, through a radical-mediated C-H functionalization pathway.[1][2] This method is highly valued in drug discovery and development for its ability to introduce the trifluoromethyl (CF₃) group, a privileged moiety known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]
This compound is part of a broader "toolkit" of zinc sulfinate salts that allow for the introduction of various medicinally relevant fluoroalkyl and alkyl groups.[1][3] These reagents exhibit enhanced reactivity compared to their sodium analogs and are compatible with a wide range of functional groups, making them ideal for the diversification of complex molecular scaffolds.[1][3]
Key Applications
The primary application of this compound is the direct C-H trifluoromethylation of heteroarenes.[2] This reaction proceeds via a radical mechanism and is notable for its operational simplicity and broad substrate scope.[2][3]
-
Diversification of Heterocyclic Scaffolds: One of the most significant applications is the C-H functionalization of nitrogen-rich heterocyclic compounds, which are prevalent in pharmaceuticals.[1][3] The reaction is effective for a wide range of heterocyclic systems, including complex and densely functionalized molecules.[1]
-
Late-Stage Functionalization: The mild reaction conditions and high functional group tolerance make it an invaluable tool for introducing trifluoromethyl groups at a late stage in a synthetic sequence, a crucial capability in drug discovery programs.[3]
-
Lewis Acid Catalysis: Beyond its role in radical trifluoromethylation, this compound can also act as a Lewis acid to catalyze various organic transformations, such as nucleophilic substitutions and coupling reactions.[1]
Data Presentation: Trifluoromethylation of Heterocycles
The following table summarizes the yields of trifluoromethylation for various heterocyclic substrates using this compound (TFMS).
| Heterocyclic Substrate | Product | Yield (%) |
| Pentoxifylline | 8-trifluoromethylpentoxifylline | 99 |
| Caffeine | 8-trifluoromethylcaffeine | 80 |
| Pyridine-3-carboxamide | 2-trifluoromethylpyridine-3-carboxamide | 61 |
Table 1: Examples of Heterocycle Functionalization using this compound (TFMS). Data sourced from Benchchem[1].
Functional Group Compatibility
A key advantage of using this compound is its remarkable functional group tolerance. Many reactive groups that are incompatible with other C-H functionalization methods remain intact under the reaction conditions.[1]
| Functional Group | Compatibility | Notes |
| Aryl Halides (Cl, Br) | Tolerated | Enables subsequent cross-coupling reactions.[1] |
| Boronate Esters (Bpin) | Tolerated | Useful for further Suzuki coupling.[1] |
| Carboxylic Acids (-COOH) | Tolerated | A significant advantage over other radical functionalizations.[1] |
| Esters (-COOR) | Tolerated | Stable under standard reaction conditions.[1] |
| Ketones (-COR) | Tolerated | Stable under standard reaction conditions.[1] |
| Nitriles (-CN) | Tolerated | Stable under standard reaction conditions.[1] |
Table 2: Functional Group Compatibility in Trifluoromethylation Reactions using this compound. Data sourced from Benchchem[1].
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from trifluoromethanesulfinic acid and zinc carbonate.
Materials:
-
Trifluoromethanesulfinic acid
-
Zinc carbonate
-
Methanol (B129727) (dry)
Procedure:
-
Suspend zinc carbonate (0.02 mol) in dry methanol (20 mL) in a round-bottom flask at room temperature.
-
Slowly add trifluoromethanesulfinic acid (0.056 mol) dropwise to the suspension. Carbon dioxide evolution will be observed.
-
Stir the reaction mixture at 25 °C for 20 minutes.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the resulting clear solution to 25 °C.
-
Concentrate the solution under reduced pressure to obtain a white powder.
-
Dry the white powder at 125 °C for 2 hours to yield this compound (reported yield: 98%).[4]
Protocol 2: General Procedure for C-H Trifluoromethylation of Heterocycles
This protocol provides a general method for the trifluoromethylation of heterocyclic substrates using this compound.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (TFMS) (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water
Procedure:
-
To a reaction vessel, add the heterocyclic substrate (1.0 equiv).
-
Add this compound (3.0 equiv).
-
Add the solvent (e.g., CH₂Cl₂:H₂O mixture). Fluoroalkylated zinc sulfinate reagents generally perform best in halogenated solvents like CH₂Cl₂, ClCH₂CH₂Cl, perfluorotoluene, or perfluorohexane.[3]
-
Add tert-butyl hydroperoxide (5.0 equiv) to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature (23 °C) for 3-24 hours. The reaction flask can be sealed with a plastic cap to prevent solvent evaporation; exclusion of air is not necessary.[3]
-
Monitor the reaction progress by TLC or LC-MS. For substrates with low conversion, a second addition of this compound and/or the addition of trifluoroacetic acid (TFA) may be performed.[3]
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired trifluoromethylated heterocycle.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed radical mechanism for C-H trifluoromethylation and a general experimental workflow.
Caption: Proposed radical mechanism for C-H trifluoromethylation.
Caption: General experimental workflow for trifluoromethylation.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
Application Notes: Trifluoromethylation of Electron-Rich Arenes with Zinc Trifluoromethanesulfinate
Introduction
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a critical strategy in drug discovery and materials science.[1] The -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for a methyl group.[2] Direct C-H trifluoromethylation of arenes and heteroarenes offers an efficient route to novel chemical entities.[3] Zinc trifluoromethanesulfinate, Zn(SO₂CF₃)₂, has emerged as a highly effective reagent for this transformation, valued for its stability, ease of handling, and high reactivity. It is part of a modular "toolkit" of zinc sulfinate salts used for the direct C-H functionalization of medicinally relevant heterocycles under mild and practical conditions.[2][4]
Mechanism of Action
The reaction proceeds through a free-radical mechanism.[1] An oxidizing agent, typically a peroxide like tert-butyl hydroperoxide (TBHP), initiates the process by generating a trifluoromethyl radical (•CF₃) from the zinc sulfinate salt.[5] This electron-deficient •CF₃ radical then adds selectively to the most electron-rich position of the arene or heteroarene.[3][6] The resulting radical intermediate is then oxidized to form the final trifluoromethylated product. The Lewis acidic zinc(II) center is believed to play a crucial role by coordinating to the substrate, thereby activating it towards radical attack and leading to higher yields compared to sodium analogues.[1]
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 6. scispace.com [scispace.com]
Scalable Synthesis and Application of Zinc Trifluoromethanesulfinate for Drug Discovery and Development
Application Note & Protocol
For researchers, scientists, and drug development professionals, Zinc Trifluoromethanesulfinate (Zn(SO2CF3)2), also known as the Baran trifluoromethylation reagent, has emerged as a pivotal tool for the incorporation of the trifluoromethyl (CF3) group into organic molecules.[1] The CF3 group is a privileged moiety in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for the scalable synthesis of Zn(SO2CF3)2 and its application in the C-H functionalization of heterocycles, a common motif in pharmaceutical compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, each with distinct advantages regarding scalability and reaction conditions.[1] The most common approaches involve the reaction of a zinc source with trifluoromethanesulfinic acid or its derivatives.[1]
Synthesis Protocols Comparison
| Method | Reactants | Solvent | Conditions | Yield | Scalability | Notes |
| Direct Reaction with Zinc Metal | Trifluoromethanesulfinic acid, Zinc metal | Acetonitrile | Sonication, 0°C to room temperature | High | Good, with proper heat management | Direct formation of the salt with H2 as the only byproduct.[1] |
| Reaction with Zinc Carbonate | Trifluoromethanesulfonic acid, Zinc carbonate | Methanol (B129727) | Room temperature, then reflux for 2h | 98% | Excellent | Less vigorous than with zinc metal, evolving CO2 and water.[1][2] Anhydrous product may require a drying step.[1] |
| Multi-step Synthesis from CS2 | 1. CS2, CF3I, S2. (CF3S)2, Hg3. CF3SHg, Oxidant4. CF3SO3H·H2O, Zn | Various | Multi-step, includes photolysis and oxidation | High Purity (98.7%) | Complex to scale up | Involves toxic mercury and multiple steps.[1][3] |
| Reduction of CF3SO2Cl | Trifluoromethanesulfonyl chloride, Zinc | Water | Not specified | Not specified | Potentially scalable | Affords the zinc sulfinate salt directly.[4] |
Experimental Protocol: Synthesis from Zinc Carbonate
This protocol is adapted from a common and scalable method for producing Zinc Trifluoromethanesulfonate (B1224126), which is a related but distinct compound. For this compound, trifluoromethanesulfinic acid would be used instead of trifluoromethanesulfonic acid. The following is a generalized procedure based on available data for similar salts.
Materials:
-
Trifluoromethanesulfinic acid
-
Zinc carbonate (ZnCO3)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a suspension of zinc carbonate (1.0 eq) in dry methanol in a round-bottom flask, add trifluoromethanesulfinic acid (2.2 eq) dropwise at room temperature with vigorous stirring.
-
During the addition, the evolution of CO2 gas will be observed.
-
After the addition is complete, stir the mixture at 25°C for 20 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Cool the clear solution to 25°C.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain a white powder.
-
Dry the resulting white powder at 125°C for 2 hours to afford this compound.
Application in C-H Functionalization of Heterocycles
A powerful application of this compound is the direct C-H functionalization of nitrogen-rich heterocyclic compounds.[1] This method is operationally simple, tolerates a wide range of functional groups, and exhibits enhanced reactivity compared to sodium-based analogs.[5]
General Workflow for C-H Trifluoromethylation
Caption: General experimental workflow for the trifluoromethylation of heterocycles.
Experimental Protocol: Trifluoromethylation of a Generic Heterocycle
This standard procedure is effective for a variety of heterocyclic substrates including xanthines, pyridines, quinoxalines, pyrimidines, pyridazines, and pyrroles.[5]
Materials:
-
Heterocyclic substrate
-
This compound (Zn(SO2CF3)2)
-
tert-Butyl hydroperoxide (TBHP, 70% solution in water)
-
Solvent (e.g., CH2Cl2, ClCH2CH2Cl for fluoroalkylated salts; DMSO, anisole (B1667542) for alkylated salts)
-
Reaction vessel (e.g., vial or flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a reaction vessel, prepare a solution of the heterocycle (0.125–0.250 mmol, 1.0 equiv) and this compound (2.0–3.0 equiv) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (70% solution in water, 3.0–5.0 equiv) using a pipette. Note: Do not use metal needles as they can decompose the reagent.[5]
-
Allow the reaction mixture to warm to room temperature or heat to 50 °C.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Note: Exclusion of air or purification of solvents is generally unnecessary.[5] For substrates with low conversion, a second addition of the zinc salt and/or trifluoroacetic acid (TFA) may be beneficial.[5]
Radical Reaction Pathway
The trifluoromethylation reaction proceeds through a free-radical mechanism, initiated by an oxidizing agent like TBHP.[1] The zinc center plays a crucial role by acting as a Lewis acid, which can coordinate to the heterocyclic substrate, activating it towards radical attack.[1] This coordination makes the heterocycle more electron-deficient and susceptible to the addition of the trifluoromethyl radical.[1]
Caption: Proposed radical mechanism for C-H trifluoromethylation of heterocycles.
Conclusion
This compound is a stable, easy-to-handle solid reagent that provides an efficient and scalable method for the introduction of the trifluoromethyl group into organic molecules, particularly heterocycles.[1] The operational simplicity and broad functional group tolerance make it an invaluable tool in drug discovery and development for the rapid diversification of molecular scaffolds.[5]
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 3. CN112239419A - Preparation process of zinc trifluoromethanesulfonate - Google Patents [patents.google.com]
- 4. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Zinc Trifluoromethanesulfinate reactions
Welcome to the technical support center for Zinc Trifluoromethanesulfinate (Zn(SO₂CF₃)₂) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during trifluoromethylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as the Baran trifluoromethylation reagent, is a stable, easy-to-handle solid used as a source of trifluoromethyl radicals (•CF₃).[1] It is a key reagent in a "zinc sulfinate toolbox" for the functionalization of heterocycles.[1] Its primary advantage lies in its ability to introduce the trifluoromethyl (CF₃) group into a wide range of substrates, including complex heterocycles, which is a crucial modification in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.[1]
Q2: Why are my reaction yields with this compound consistently low?
Low yields in reactions involving this compound can stem from several factors. Common culprits include the quality of the reagent, suboptimal reaction conditions, and issues with the reaction workup. For instance, the presence of impurities in the starting material or reagents can lead to unwanted side reactions. Furthermore, inadequate control over reaction parameters such as temperature, solvent, and stoichiometry of the oxidant can significantly impact the outcome.
Q3: Is this compound superior to its sodium counterpart (Sodium Trifluoromethanesulfinate)?
Yes, in many cases, this compound exhibits enhanced reactivity compared to sodium trifluoromethanesulfinate (CF₃SO₂Na).[1][2] The zinc cation (Zn²⁺) is a stronger Lewis acid, which is believed to facilitate the generation of the trifluoromethyl radical and activate the substrate towards radical attack.[1] This increased reactivity can lead to higher yields and shorter reaction times.[1]
Troubleshooting Guide: Low Yields
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Possible Cause:
-
Inactive Reagents: this compound is generally a stable solid, but its effectiveness can be compromised by poor quality or degradation. The oxidant, typically tert-butyl hydroperoxide (TBHP), can also degrade over time.
-
Insufficient Oxidant: The generation of the trifluoromethyl radical from this compound is initiated by an oxidant.[1] An insufficient amount of the oxidant will lead to incomplete conversion.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to reagent decomposition.
Solutions:
-
Verify Reagent Quality: Use freshly purchased or properly stored this compound and oxidant.
-
Optimize Oxidant Stoichiometry: Typically, 3.0 to 5.0 equivalents of TBHP are used.[2] If conversion is low, consider a second addition of both the zinc salt and TBHP after 12-24 hours to drive the reaction to completion.[2]
-
Adjust Reaction Temperature: Many reactions are performed at room temperature or 50 °C.[2] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also promote the formation of impurities.[1]
Problem 2: Formation of Multiple Products and Low Regioselectivity
Possible Cause:
-
Inherent Substrate Reactivity: The trifluoromethyl radical can react at multiple sites on an aromatic or heterocyclic substrate, leading to a mixture of regioisomers.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.
Solutions:
-
Leverage Solvent Effects: The solvent can play a significant role in directing the regioselectivity. For fluoroalkylated zinc sulfinate reagents, halogenated solvents like CH₂Cl₂ or ClCH₂CH₂Cl are often preferred. For alkylated zinc salts, DMSO or electron-rich aromatic solvents like anisole (B1667542) may provide better results.[2]
-
Addition of an Acid: For substrates with low conversion, the addition of trifluoroacetic acid (TFA) can sometimes improve the outcome.[2]
Problem 3: Product Loss During Workup
Possible Cause:
-
Product Volatility: Some trifluoromethylated products can be volatile and may be lost during solvent removal under reduced pressure.
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer into the organic solvent during workup.
Solutions:
-
Careful Solvent Removal: When removing the solvent via rotary evaporation, use a suitable temperature and pressure to avoid loss of a volatile product.
-
Thorough Extraction: After partitioning the reaction mixture between an organic solvent (like EtOAc or CH₂Cl₂) and saturated NaHCO₃, ensure to extract the aqueous layer multiple times (e.g., 3 x 5.0 mL) to maximize product recovery.[2]
Data Presentation
Table 1: Comparison of Zinc vs. Sodium Trifluoromethanesulfinate
| Reagent | Substrate | Solvent | Temperature | Time | Yield (%) |
| CF₃SO₂Na | Pentoxifylline | 2.5:1 CH₂Cl₂/H₂O | Room Temp. | 48 h | 47 |
| Zn(SO₂CF₃)₂ | Pentoxifylline | 2.5:1 CH₂Cl₂/H₂O | Room Temp. | 3 h | 79 |
| Zn(SO₂CF₃)₂ | Pentoxifylline | 2.5:1 CH₂Cl₂/H₂O | 50 °C | 3 h | 99 |
Data sourced from Fujiwara, Y. et al. (2012).[2]
Table 2: Effect of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield | Notes |
| Temperature | Increasing Temperature | Can increase reaction rate but may also lead to the formation of impurities.[1] | The optimal temperature is a balance between reaction efficiency and product purity.[1] |
| Solvent | Polar organic solvents (e.g., acetonitrile, DMF) | Influences solubility and can affect the stability of intermediates and transition states.[1] | Fluoroalkylated zinc sulfinates often perform best in halogenated solvents, while alkylated versions favor DMSO or anisole.[2] |
| Oxidant | Choice and amount | The choice of oxidant can affect reaction efficiency.[1] | Insufficient oxidant can lead to low conversion. A second addition may be necessary.[2] |
Experimental Protocols
Standard Protocol for the Trifluoromethylation of Heterocycles
This protocol is adapted from Fujiwara, Y. et al. (2012).[2]
Materials:
-
Heterocyclic substrate (0.125–0.250 mmol, 1.0 equiv)
-
This compound (2.0–3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% solution in water, 3.0–5.0 equiv)
-
Solvent (e.g., CH₂Cl₂, DMSO)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the heterocycle and this compound.
-
Add the appropriate solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the tert-butyl hydroperoxide solution using a pipette (avoid metal needles as they can decompose the reagent).
-
Allow the reaction mixture to warm to room temperature or heat to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
If the reaction does not go to completion within 12–24 hours, a second portion of this compound (2.0–3.0 equiv) and TBHP (3.0–5.0 equiv) can be added.
-
Once the starting material is consumed, partition the reaction mixture between EtOAc or CH₂Cl₂ (5.0 mL) and saturated NaHCO₃ solution (5.0 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3 x 5.0 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Generation of the Trifluoromethyl Radical
The following diagram illustrates the proposed pathway for the generation of the trifluoromethyl radical from this compound, initiated by an oxidant like tert-butyl hydroperoxide (TBHP).
Caption: Radical generation pathway.
Troubleshooting Workflow for Low Yields
This diagram outlines a logical workflow for troubleshooting low yields in this compound reactions.
Caption: Troubleshooting workflow.
References
Technical Support Center: Byproducts in Zinc Trifluoromethanesulfinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂). Here you will find information on common byproducts, their formation, and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in reactions using this compound?
A1: Byproducts can be broadly categorized into two groups:
-
Inorganic Byproducts: The most common inorganic byproducts are water-soluble zinc salts, such as zinc chloride (if present as an impurity in the starting material) and other zinc species formed during the reaction.[1] Unreacted this compound can also be present.
-
Organic Byproducts: These can arise from side reactions of the trifluoromethyl radical (•CF₃) or the oxidant used. For instance, in the trifluoromethylation of heterocycles using tert-butyl hydroperoxide (tBuOOH) as an oxidant, a byproduct derived from the reaction of the •CF₃ radical, tBuOOH, and the heterocycle can be formed.[2] Over-reaction or reaction at unintended sites on the substrate can also lead to organic byproducts.
Q2: My starting this compound reagent might be impure. What are the likely contaminants?
A2: this compound is often synthesized from sulfonyl chlorides and zinc dust.[1] A common impurity from this synthesis is zinc chloride (ZnCl₂). Water can also be present, as some purification procedures result in hydrated forms of the salt.[1] It is recommended to use a high-purity reagent or to purify the reagent before use if side reactions are a concern.
Q3: How does the electrophilicity of the •CF₃ radical influence byproduct formation?
A3: The trifluoromethyl radical (•CF₃) is electrophilic in nature, in contrast to the nucleophilic character of the difluoromethyl radical (•CF₂H).[3][4] This electrophilicity dictates the regioselectivity of trifluoromethylation on electron-rich substrates like heterocycles. The •CF₃ radical will preferentially attack the most electron-rich positions, which may not always be the desired site of functionalization, thus leading to isomeric byproducts.[3]
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Zinc Salts in the Final Product
Symptoms:
-
Broad signals or the presence of inorganic material in NMR spectra.
-
Difficulty in obtaining a clean mass spectrum of the desired product.
-
The isolated product is a sticky or oily solid instead of a crystalline material.
Solutions:
| Method | Description | Best For |
| Aqueous Workup | A standard and often effective method involves washing the organic reaction mixture with an aqueous solution to extract the water-soluble zinc salts. | Non-polar to moderately polar products that are insoluble in water. |
| Precipitation | In cases where the product is also water-soluble, zinc salts can be precipitated out of the solution. | Water-soluble or highly polar products. |
| Chelation | Using a chelating agent to bind the zinc ions, forming a complex that can be more easily separated. | Products that are sensitive to pH changes or when a very low residual zinc content is required. |
| Chelating Resins | Passing the reaction mixture through a column packed with a chelating resin that selectively binds zinc ions. | Purification of sensitive or highly polar compounds where traditional extraction is difficult. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Zinc Salt Removal
This protocol is suitable for products with low water solubility.
Procedure:
-
Upon completion of the reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This helps to neutralize any acidic byproducts and aids in the removal of zinc salts.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Zinc Salt Removal by Precipitation
This method is useful when the desired product has significant water solubility.
Procedure:
-
If the reaction was performed in a water-miscible solvent like THF, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water.
-
Slowly add a solution of sodium carbonate (Na₂CO₃) or sodium phosphate (B84403) (Na₃PO₄) to precipitate zinc carbonate or zinc phosphate, respectively.
-
Stir the suspension for 30-60 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® to remove the insoluble zinc salts.
-
The filtrate containing the desired product can then be further processed, for example, by lyophilization or extraction with a suitable organic solvent if possible.
Protocol 3: Zinc Salt Removal using EDTA Chelation
Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent for zinc ions.
Procedure:
-
After the reaction, quench the mixture with an aqueous solution of EDTA disodium (B8443419) salt (typically a 0.1 M to 0.5 M solution). The pH of the EDTA solution can be adjusted depending on the stability of the product.
-
Stir the biphasic mixture vigorously for 1-2 hours. The zinc ions will be chelated by the EDTA and sequestered in the aqueous phase.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining EDTA-zinc complex.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
Quantitative Data on Zinc Removal:
| Method | Initial Zinc Concentration | Final Zinc Concentration | Removal Efficiency |
| EDTA Chelation | 2010 ppm | 4 ppm | >99%[5] |
This data is illustrative and based on the removal of lead salts using a similar chelation method; similar high efficiency is expected for zinc.
Protocol 4: Zinc Salt Removal using a Chelating Resin
Chelating resins offer a highly selective method for removing metal ions. Resins with iminodiacetic acid or aminophosphonic acid functional groups are effective for zinc removal.[6][7]
Procedure:
-
Choose a suitable chelating resin (e.g., Chelex® 100 or a similar iminodiacetic acid-based resin).
-
Prepare a column with the chelating resin according to the manufacturer's instructions. This usually involves swelling the resin in an appropriate solvent.
-
Dissolve the crude reaction mixture in a suitable solvent that is compatible with the resin.
-
Load the solution onto the prepared column.
-
Elute the desired product from the column using an appropriate solvent system. The zinc ions will remain bound to the resin.
-
Collect the fractions containing the product and concentrate under reduced pressure.
Visualizing Workflows and Concepts
Caption: Formation of byproducts in a typical trifluoromethylation reaction.
Caption: Decision workflow for selecting a zinc salt removal method.
References
- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic CF3 - GalChimia [galchimia.com]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [escholarship.org]
- 5. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents [patents.google.com]
- 6. Chelating Ion Exchange Resin - Sunresin [seplite.com]
- 7. Chelating Ion Exchange Resins | Ecolab [purolite.com]
Technical Support Center: Zinc Trifluoromethanesulfinate (Zn(SO₂CF₃)₂) Reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Zinc Trifluoromethanesulfinate, particularly focusing on the critical role of the solvent in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, often referred to as the Baran trifluoromethylation reagent, is a bench-stable, free-flowing solid used to introduce the trifluoromethyl (CF₃) group into organic molecules.[1][2] Its primary application is in C-H functionalization of heterocycles through a radical-mediated mechanism.[1][3] This method is valued for its mild reaction conditions and operational simplicity, often avoiding the need for protecting groups.[1] The zinc cation (Zn²⁺) plays a crucial role, exhibiting enhanced Lewis acidity that facilitates radical generation and substrate activation, leading to higher yields compared to sodium-derived analogs like sodium trifluoromethanesulfinate (Langlois' reagent).[3]
Q2: How does the choice of solvent affect reactions involving this compound?
A2: The solvent is a critical parameter that can significantly influence the outcome of reactions using this compound.[3] Its effects include:
-
Solubility: The reagent is highly soluble in polar organic solvents like acetonitrile (B52724) and dimethylformamide (DMF), which is essential for a homogeneous reaction mixture.[3]
-
Stability of Intermediates: Solvents can solvate and stabilize radical intermediates and transition states, which directly impacts reaction kinetics and thermodynamics.[3]
-
Reaction Pathway: For certain substrates, the solvent can determine the success or failure of the reaction, sometimes requiring screening of multiple solvents to achieve the desired outcome.[1] Different classes of zinc sulfinate reagents show preferences for different solvent types.[1]
Q3: My trifluoromethylation reaction with Zn(SO₂CF₃)₂ is giving a low yield. What are the first troubleshooting steps?
A3: Low yield is a common issue that can often be resolved by systematically checking key reaction parameters. The following workflow outlines the initial steps to take.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results.
-
Possible Cause: Inconsistent reagent quality or moisture contamination.
-
Solution: this compound can be hygroscopic. The formation of water might necessitate a drying step to obtain an anhydrous product, which is crucial for many applications.[3] Ensure the reagent is stored in a desiccator and handled under an inert atmosphere if the reaction is sensitive to moisture. Inconsistent results have also been reported for other zinc salts from different commercial sources, so verifying the quality of the batch may be necessary.[4]
Problem: The reaction works for some substrates but not others.
-
Possible Cause: Sub-optimal solvent choice for a specific substrate class.
-
Solution: The optimal solvent can be highly dependent on the substrate. Fluoroalkylated zinc sulfinate reagents like Zn(SO₂CF₃)₂ generally perform best in halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂), dichloroethane (ClCH₂CH₂Cl), or perfluorinated solvents.[1] However, for some systems, polar aprotic solvents like DMF or acetonitrile may be effective due to their high solvating power.[3] If a reaction fails, screening a small set of solvents from different classes (e.g., one halogenated, one polar aprotic) is a recommended strategy.[1]
Problem: Significant formation of side products.
-
Possible Cause: Incorrect reaction temperature or oxidant.
-
Solution: The reaction temperature is a balance between reaction rate and selectivity.[3] Higher temperatures can accelerate the reaction but may also promote the formation of impurities.[3] Try lowering the temperature to improve selectivity. The choice of oxidant, which initiates the radical formation, can also significantly affect reaction efficiency and potentially lead to side reactions.[3] Re-evaluate the oxidant used based on literature precedents for your substrate class.
Data Presentation: Solvent Suitability
While optimal conditions are substrate-dependent, the following table summarizes general solvent recommendations for reactions involving zinc sulfinates based on literature findings.
| Solvent Class | Recommended Solvents | Use Case & Remarks | Source(s) |
| Halogenated | Dichloromethane (CH₂Cl₂), Dichloroethane (ClCH₂CH₂Cl), Perfluorotoluene | Generally the best performers for fluoroalkylated zinc sulfinates like Zn(SO₂CF₃)₂. | [1] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Provides high solubility for the zinc salt. Can influence kinetics by solvating intermediates and transition states. | [3] |
| Aromatic | Anisole | More favorable for non-fluorinated alkylated zinc salts, but may be considered in solvent screening. | [1] |
| Polar Protic | Water, Methanol | Water is used in the synthesis of the reagent itself.[5] Methanol is used in the synthesis of the related zinc triflate.[6] Their use as a primary solvent in radical applications of the sulfinate is less common and may require specific conditions. | [5][6] |
Experimental Protocols & Methodologies
General Protocol for C-H Trifluoromethylation of Heterocycles
This protocol is a general guideline adapted from procedures described for the radical functionalization of heterocycles using zinc sulfinate salts.[1]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Reagent Addition: Add this compound (Zn(SO₂CF₃)₂) (typically 1.5-2.0 equiv).
-
Solvent: Add the chosen anhydrous solvent (e.g., CH₂Cl₂, DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Initiation: Add the oxidant (e.g., tert-butyl hydroperoxide, manganese acetate) as per the specific literature method being followed. For substrates with low conversion, a second addition of the zinc salt and/or an acid additive like trifluoroacetic acid (TFA) may be beneficial.[1]
-
Reaction: Stir the mixture at the designated temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃ if an oxidant like TBHP was used).
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Radical Reaction Pathway
The trifluoromethylation of heterocycles with Zn(SO₂CF₃)₂ proceeds through a radical-mediated pathway. The zinc center's Lewis acidity is believed to facilitate the generation of the trifluoromethyl radical.[3]
References
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 4. Zinc triflate - Wikipedia [en.wikipedia.org]
- 5. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 6. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Zinc Trifluoromethanesulfinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Zinc Trifluoromethanesulfinate (also known as Zinc Triflate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound, with the chemical formula C₂F₆O₆S₂Zn, is a powerful Lewis acid catalyst used in a variety of organic reactions, such as silylations and aldol (B89426) reactions.[1][2][3] Its hygroscopic nature stems from the strong affinity of the zinc cation and triflate anions for water molecules.[4][5] These components readily attract and hold water molecules from the surrounding atmosphere through absorption or adsorption.[6]
Q2: How can I visually identify if my this compound has absorbed moisture?
A pure, anhydrous sample of this compound should be a free-flowing, white to almost-white powder or crystal.[1][3] If the compound has absorbed significant moisture, it may appear clumpy, cakey, or even gummy.[4] In severe cases of moisture exposure, the powder can become a pasty mess or dissolve completely into a solution, a process known as deliquescence.[6]
Q3: What are the potential consequences of using moisture-contaminated this compound in an experiment?
Using "wet" this compound can lead to several experimental problems:
-
Reduced Reactivity and Yield: Water can compete with the substrate for coordination to the zinc center, deactivating the Lewis acid catalyst and leading to lower reaction rates and product yields.
-
Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of the starting materials, intermediates, or products.[7][8]
-
Inconsistent Results: The variable amount of water in the reagent makes it difficult to achieve reproducible experimental outcomes.[3]
-
Inaccurate Stoichiometry: The measured weight of the reagent will not accurately reflect the amount of active catalyst if it contains a significant percentage of water.
Q4: My reaction using this compound failed. How do I troubleshoot if moisture is the culprit?
If you suspect moisture contamination is the issue, follow this troubleshooting logic:
References
- 1. Zinc Triflate | 54010-75-2 [chemicalbook.com]
- 2. Zinc trifluoromethanesulfonate | 54010-75-2 [chemicalbook.com]
- 3. Zinc triflate - Wikipedia [en.wikipedia.org]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. quora.com [quora.com]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. Zinc trifluoromethanesulfonate - Safety Data Sheet [chemicalbook.com]
- 8. Investigating the role of temperature and moisture on the degradation of 3D-printed polymethyl methacrylate dental materials through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial Zinc Trifluoromethanesulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Zinc Trifluoromethanesulfinate (TFMS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities depending on the synthetic route employed. The most common impurities include:
-
Zinc Chloride (ZnCl₂): This impurity can be present if the synthesis involves the use of sulfonyl chlorides and zinc dust.[1][2][3] Crude TFMS can contain up to one equivalent of zinc chloride per equivalent of the zinc sulfinate.[1]
-
Water (H₂O): The presence of water is a common issue, especially if the synthesis involves precursors like zinc carbonate, which produces water as a byproduct.[4] The final product may exist as a dihydrate.[1][5]
-
Unreacted Starting Materials: Depending on the synthetic method, trace amounts of unreacted zinc metal or zinc carbonate may be present.[4]
-
Other Zinc Salts: While less common, the presence of other zinc salts could arise from impurities in the starting materials or side reactions.
Q2: How can I assess the purity of my this compound?
A2: A comprehensive purity assessment of this compound involves a combination of analytical techniques:
-
Elemental Analysis: This technique can determine the elemental composition (C, H, N, S) and the zinc content of your sample, which helps in confirming the empirical formula and identifying the presence of inorganic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the presence of organic impurities and to confirm the structure of the trifluoromethanesulfinate anion.
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP-AES or ICP-MS are highly sensitive methods for quantifying the amount of zinc and other metal impurities.[6][7]
-
Karl Fischer Titration: This is a standard method for the accurate determination of water content.
-
Ion Chromatography: This technique can be employed to detect and quantify anionic impurities like chloride.
Q3: My trifluoromethylation reaction is giving low yields. What could be the problem?
A3: Low yields in trifluoromethylation reactions using this compound can stem from several factors:
-
Reagent Quality: The purity of the TFMS is crucial. The presence of impurities like water or zinc chloride can negatively impact the reaction.[1] It is recommended to use a freshly opened bottle or a properly stored reagent.
-
Reaction Conditions: The choice of solvent, oxidant, and reaction temperature is critical. For instance, fluoroalkylated zinc sulfinate reagents often perform best in halogenated solvents.[8] The addition of the oxidant, such as tert-butyl hydroperoxide (TBHP), should be done slowly to control the exotherm.[8]
-
Substrate Reactivity: The electronic properties of your substrate play a significant role. Electron-deficient heterocycles are generally good substrates for this type of radical trifluoromethylation.[4]
-
Incomplete Reaction: For substrates that show low conversion, a second addition of the zinc sulfinate salt and/or the oxidant may be necessary to drive the reaction to completion.[8]
Q4: I am observing inconsistent results between different batches of this compound. Why is this happening?
A4: Inconsistent results between batches are often attributed to variations in the type and amount of impurities.[9] As mentioned, the levels of water and zinc chloride can differ between batches, which can significantly affect the reactivity of the reagent.[1] For sensitive applications, it is advisable to characterize each new batch of reagent or to purify the material before use.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Observation: The this compound does not fully dissolve in the reaction solvent.
-
Potential Cause: The chosen solvent may not be appropriate.
-
Troubleshooting Steps:
-
Verify Solvent Choice: this compound is generally soluble in polar organic solvents.[5] For C-H functionalization reactions, halogenated solvents like CH₂Cl₂ or ClCH₂CH₂Cl are often effective for fluoroalkylated zinc sulfinates.[8]
-
Consider a Co-solvent: If solubility in a single solvent is an issue, a co-solvent system might be beneficial.
-
Gentle Heating: In some cases, gentle heating of the mixture can aid dissolution. However, be mindful of the thermal stability of your reactants.
-
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
-
Observation: No product formation is observed, or the reaction is significantly slower than expected.
-
Potential Causes:
-
Inactive reagent due to improper storage or contamination.
-
Inefficient generation of the trifluoromethyl radical.
-
Inappropriate reaction temperature.
-
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use this compound from a newly opened container. Ensure the reagent has been stored under anhydrous conditions.
-
Check Oxidant: The oxidant, typically TBHP, is crucial for initiating the radical reaction.[4] Use a fresh, properly stored solution of the oxidant. Metal needles should not be used for the addition of TBHP as they can cause decomposition.[8]
-
Optimize Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating (e.g., 50 °C) to achieve a reasonable reaction rate.[8]
-
Consider Additives: For some substrates, the addition of an acid like trifluoroacetic acid (TFA) can improve performance.[8]
-
Quantitative Data on Impurities
The following table summarizes the typical impurity levels in crude this compound (TFMS) synthesized from the corresponding sulfonyl chloride and zinc dust, and the reduction in these impurities after a simple washing procedure.[1]
| Impurity | % by weight in Crude TFMS | % by weight after Washing |
| **Zinc Chloride (ZnCl₂) ** | 21.5% | Significantly Reduced |
| Water (H₂O) | 19.0% | Significantly Reduced |
Experimental Protocols
Protocol 1: Purification of Crude this compound[1]
This protocol describes a method to remove zinc chloride and water from crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Sintered glass funnel
-
Spatula
-
Vacuum source
Procedure:
-
Prepare a 1:1 (v/v) solution of ethyl acetate and dichloromethane.
-
Place the crude this compound into a sintered glass funnel.
-
Add a portion of the 1:1 EtOAc:CH₂Cl₂ solution to the funnel to cover the solid.
-
With a spatula, gently stir the suspension for approximately 30 seconds, breaking up any large chunks of the solid.
-
Apply vacuum to drain the solvent.
-
Repeat the washing process two more times with fresh portions of the solvent mixture.
-
After the final wash, allow the purified solid to dry under vacuum.
Note: For complete removal of chloride, treatment with silver carbonate in an aqueous solution, followed by filtration, can be employed.[1]
Protocol 2: General Procedure for C-H Trifluoromethylation of Heterocycles[9]
Materials:
-
Heterocyclic substrate
-
This compound (purified or high-purity commercial grade)
-
Appropriate solvent (e.g., CH₂Cl₂, ClCH₂CH₂Cl)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Reaction flask with a magnetic stir bar
-
Ice bath
Procedure:
-
To a reaction flask, add the heterocyclic substrate (1.0 equiv) and this compound (2.0-3.0 equiv).
-
Add the appropriate solvent.
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (3.0-5.0 equiv) to the reaction mixture using a pipette (avoid metal needles).
-
Allow the reaction to warm to room temperature or heat to 50 °C, and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
If the reaction stalls, a second addition of this compound and TBHP may be performed.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures.
Diagrams
References
- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 5. CAS 39971-65-8: Zinc bis(trifluoromethanesulfinate) [cymitquimica.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc triflate - Wikipedia [en.wikipedia.org]
Regioselectivity issues in Zinc Trifluoromethanesulfinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during trifluoromethylation reactions using zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of C-H trifluoromethylation using this compound?
A1: The reaction proceeds through a free-radical mechanism.[1] this compound serves as a source of trifluoromethyl radicals (•CF₃), typically initiated by an oxidizing agent like tert-butyl hydroperoxide (TBHP).[1] The zinc cation (Zn²⁺) plays a crucial role by facilitating radical generation and activating the substrate towards radical attack due to its Lewis acidity.[1]
Q2: Why am I observing a mixture of regioisomers in my reaction?
A2: The formation of multiple regioisomers is a common challenge in radical trifluoromethylation reactions.[2][3] Regioselectivity is primarily governed by the intrinsic electronic and steric properties of the substrate.[2] The highly reactive nature of the trifluoromethyl radical can lead to reactions at various accessible sites on the aromatic or heterocyclic ring.[3]
Q3: Is there an inherent regioselectivity for certain classes of compounds?
A3: Yes, some heterocycles exhibit innate regioselectivity. For instance, purine (B94841) systems are often selectively functionalized at the C8 position, while pyridines are typically functionalized at the C2 or C4 positions.[1] This inherent selectivity can be an advantage as it may avoid the need for directing groups.[1]
Q4: How does this compound compare to its sodium counterpart (NaSO₂CF₃)?
A4: this compound often demonstrates enhanced reactivity and can lead to higher yields compared to sodium trifluoromethanesulfinate, for example, in the trifluoromethylation of pyridines.[1] This is attributed to the greater Lewis acidity of the zinc ion, which can coordinate to the substrate and activate it for radical attack.[1][4]
Troubleshooting Guide: Poor or No Regioselectivity
If you are experiencing poor or a complete lack of regioselectivity in your trifluoromethylation reaction using this compound, consider the following troubleshooting steps.
Problem: Mixture of Regioisomers Obtained
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent substrate reactivity | This is the most common reason for lack of selectivity.[2] | The electronic and steric properties of your substrate dictate the most likely positions for radical attack. |
| Sub-optimal solvent choice | Screen a variety of solvents.[5][6] | Solvent can significantly influence regioselectivity. For instance, in the trifluoromethylation of 4-acetylpyridine, aqueous conditions favor the C2 position, whereas using dimethylsulfoxide (DMSO) can reverse the selectivity to favor the C3 position.[6] Fluoroalkylated zinc sulfinate reagents tend to perform best in halogenated solvents like CH₂Cl₂, while alkylated zinc salts may favor DMSO or anisole.[4] |
| Reaction temperature | Optimize the reaction temperature. | Radical reactions can be sensitive to temperature. Lowering the temperature may increase selectivity by favoring the pathway with the lower activation energy. |
| Presence of interfering species | Ensure the purity of starting materials and solvents. | Impurities can potentially react with the radical species or alter the reaction environment. |
| Steric hindrance not being exploited | Consider the use of additives like cyclodextrins. | Cyclodextrins can form inclusion complexes with the substrate, sterically shielding certain positions and directing the trifluoromethylation to more accessible sites, thereby improving regioselectivity.[3][7] |
Logical Flow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocols
Standard Protocol for C-H Trifluoromethylation of Heterocycles
This protocol is adapted from the general procedure for the functionalization of heterocycles with zinc sulfinate salts.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve the heterocyclic substrate (1.0 equiv., 0.125–0.250 mmol) in the chosen solvent.
-
Addition of Reagent: Add this compound (2.0–3.0 equiv.).
-
Initiation: Cool the mixture to 0 °C with vigorous stirring. Slowly add tert-butyl hydroperoxide (TBHP, 70% solution in water, 3.0–5.0 equiv.) using a pipette (avoid metal needles as they can decompose the peroxide).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature or heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Driving to Completion: If the reaction stalls after 12-24 hours, a second addition of this compound (2.0–3.0 equiv.) and TBHP (3.0–5.0 equiv.) can be performed to drive the reaction to completion.[4]
-
Work-up: Upon consumption of the starting material, partition the reaction mixture between an organic solvent (e.g., EtOAc or CH₂Cl₂) and a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Representation of the General Experimental Workflow
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemoselectivity of Zinc Trifluoromethanesulfinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂) for chemical synthesis, particularly focusing on its chemoselectivity with various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as TFMS or Baran's reagent, is a bench-stable, free-flowing solid primarily used as a source of trifluoromethyl radicals (•CF₃) for the C-H functionalization of heteroaromatic compounds.[1][2] This reagent is valued for its operational simplicity, scalability, and ability to be used in open-to-air conditions, often at ambient temperatures.[3][4]
Q2: What are the main advantages of using this compound over other trifluoromethylating agents like sodium trifluoromethanesulfinate (Langlois' reagent)?
This compound exhibits remarkably enhanced reactivity and stability compared to its sodium counterpart.[1][2] The Lewis acidic zinc center is believed to coordinate to the substrate, activating it towards radical attack and leading to higher yields in many cases.[2] For instance, the trifluoromethylation of pentoxifylline (B538998) with Zn(SO₂CF₃)₂ at 50°C gives a 99% yield, whereas the reaction with NaSO₂CF₃ under similar conditions is significantly less efficient.[1]
Q3: How is the trifluoromethyl radical generated from this compound?
The reaction is typically initiated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).[2] The process is believed to proceed via a free-radical mechanism where the oxidant facilitates the generation of the trifluoromethyl radical.[2]
Q4: What is the general functional group tolerance of this compound?
A key advantage of using this compound is its exceptional chemoselectivity and broad functional group compatibility under mild reaction conditions.[2] A wide range of sensitive functional groups are well-tolerated, including:
-
Halides (e.g., chloro-substituted pyridines)
-
Nitriles
-
Ketones
-
Esters
-
Free carboxylic acids
-
Unprotected alcohols and amines [3]
This broad tolerance allows for the direct functionalization of complex molecules without the need for protecting groups.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficient reactivity of the substrate. | For substrates that show low conversion after 12-24 hours, a second addition of this compound (2.0–3.0 equiv) and the oxidant (e.g., TBHP, 3.0–5.0 equiv) can be performed to drive the reaction to completion.[1] |
| Suboptimal solvent choice. | Solvent screening may be necessary. Fluoroalkylated zinc sulfinate reagents generally perform best in halogenated solvents (e.g., CH₂Cl₂, ClCH₂CH₂Cl), while alkylated zinc salts may favor DMSO or electron-rich aromatic solvents like anisole.[1] | |
| Formation of side products | A significant portion of the generated radicals may be lost to side reactions. | This can be indicated by a high, unproductive heat output upon contact between the sulfinate and the oxidant.[5] Consider a slower, more controlled addition of the oxidant. Electrochemical initiation has also been shown to improve yields by controlling the generation of the radical.[5] |
| Difficulty in product purification | The product may be volatile. | For lower-yielding reactions with volatile products, careful handling during workup and concentration is necessary to avoid product loss.[3] |
| Residual zinc salts. | The workup procedure, which involves partitioning between an organic solvent and saturated sodium bicarbonate, is designed to remove zinc salts.[1] If issues persist, additional aqueous washes may be beneficial. |
Data Presentation: Functional Group Compatibility and Yields
The following table summarizes the compatibility of this compound with various functional groups, with representative yields for the trifluoromethylation of heterocyclic compounds.
| Substrate | Functional Group(s) Present | Product | Yield (%) |
| Caffeine | Amide, Imine, Alkene | 8-(trifluoromethyl)caffeine | 85 |
| Pentoxifylline | Ketone, Amide, Alkene | 8-(trifluoromethyl)pentoxifylline | 99 |
| 4-Chloropyridine | Aryl Halide (Chloro) | 4-chloro-2-(trifluoromethyl)pyridine | 65 |
| Nicotinonitrile | Nitrile | 2-(trifluoromethyl)nicotinonitrile | 78 |
| Methyl isonicotinate | Ester | Methyl 2-(trifluoromethyl)isonicotinate | 82 |
| Phenyl 4-pyridyl ketone | Ketone | Phenyl(2-(trifluoromethyl)pyridin-4-yl)methanone | 75 |
| 4-Carboxypyridine | Carboxylic Acid | 2-(Trifluoromethyl)isonicotinic acid | 55 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Boronate Ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 60 |
Yields are isolated yields as reported in the literature for reactions with this compound and an oxidant.[1][2]
Experimental Protocols
Standard Protocol for C-H Trifluoromethylation of Heterocycles
This protocol is adapted from the work of Baran and coworkers.[1]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (2.0–3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0–5.0 equiv)
-
Solvent (e.g., CH₂Cl₂/H₂O, 2.5:1)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add the heterocyclic substrate (0.125–0.250 mmol, 1.0 equiv) and this compound (2.0–3.0 equiv).
-
Add the chosen solvent system (e.g., CH₂Cl₂/H₂O).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the tert-butyl hydroperoxide solution (3.0–5.0 equiv) using a pipette. Note: Metal needles should not be used as they can decompose the reagent.[1]
-
Allow the reaction mixture to warm to room temperature or heat to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
If the reaction has not reached completion after 12–24 hours, a second portion of this compound (2.0–3.0 equiv) and TBHP (3.0–5.0 equiv) may be added.[1]
-
Upon completion, partition the reaction mixture between an organic solvent (e.g., EtOAc or CH₂Cl₂) and saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3 x 5.0 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for C-H trifluoromethylation.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zinc Trifluoromethanesulfinate (Zn(SO₂CF₃)₂)
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of zinc trifluoromethanesulfinate and its use in chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and application of this compound in a practical question-and-answer format.
Synthesis and Purification of this compound
Q: My yield of crude this compound is unexpectedly low. What are the likely causes and how can I improve it?
A: Low yields of the crude product are often traced back to the quality of the starting materials.[1]
-
Possible Cause : The purity of the starting materials, such as the corresponding sulfonyl chloride or zinc dust, may be insufficient.[1]
-
Solution : It is advisable to verify the purity of all reagents before commencing the synthesis. If necessary, purify the starting materials using standard laboratory techniques.
Q: After the synthetic workup, my isolated product appears wet, or the yield is excessively high. What does this indicate and what is the remedy?
A: These observations typically point to the presence of residual water in the isolated product.[1]
-
Possible Cause : Incomplete removal of water during the drying or solvent removal steps.[1]
-
Solution : To effectively remove tenacious water, add toluene (B28343) to the product and perform evaporation under reduced pressure (in vacuo).[1] This azeotropic removal of water can be repeated if necessary. Also, ensure that the vacuum pump is operating efficiently to achieve the required low pressure.[1]
Q: The solution of my crude product is cloudy. How should I address this?
A: A cloudy or turbid solution suggests the presence of fine, suspended inorganic salts, which could include unreacted zinc.[1]
-
Possible Cause : Inefficient filtration allowing fine particulates to pass through.[1]
-
Solution : Repeat the filtration step. Using a filter aid like Celite® or filtering through a pad of sand can be more effective at removing very fine particles.[1]
Q: How can I effectively remove the zinc chloride (ZnCl₂) impurity from my crude this compound?
A: Zinc chloride is a common byproduct when synthesizing zinc sulfinates from sulfonyl chlorides and zinc dust.[2][3] A straightforward washing procedure can be employed for its removal.[2][3]
-
Solution : The crude product should be washed with a 1:1 mixture of ethyl acetate (B1210297) (EtOAc) and dichloromethane (B109758) (CH₂Cl₂).[1] this compound has low solubility in this solvent mixture, whereas zinc chloride is soluble and will be washed away.[1] A detailed methodology is provided in the Experimental Protocols section.
Reaction Workup and Product Purification
Q: What is the general workup procedure for a reaction that uses this compound, such as a C-H functionalization?
A: A standard aqueous workup is typically employed to separate the organic product from the inorganic zinc salts.
-
Standard Procedure : Upon reaction completion, the mixture is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The layers are separated, and the aqueous phase is extracted several more times with the organic solvent.[4] The combined organic extracts are then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4] The resulting crude product is typically purified by silica (B1680970) gel column chromatography.[4]
Q: I am experiencing a low yield of my desired product in a reaction involving this compound. What are the potential issues?
A: Low product yields can stem from several factors, including the quality of the reagent and the specific reaction conditions.
-
Possible Cause 1: Reagent Inactivity : this compound can degrade if not stored correctly, and its activity can be diminished by impurities. The related zinc trifluoromethanesulfonate (B1224126) is known to be hygroscopic.[5]
-
Solution 1 : Always use a fresh batch or a properly stored sample of the reagent. It should be kept in a cool, dry environment, preferably under an inert atmosphere.[5]
-
Possible Cause 2: Incomplete Reaction : For certain substrates, a single addition of the reagent may not be sufficient to drive the reaction to completion.
-
Solution 2 : Consider a second addition of both the this compound and the oxidant (if applicable, e.g., tert-butyl hydroperoxide) to the reaction mixture.[4]
-
Possible Cause 3: Rapid Oxidant Addition : In radical reactions initiated by an oxidant such as tert-butyl hydroperoxide (TBHP), adding it too quickly can generate a significant exotherm, which can lead to decomposition and a reduction in both yield and selectivity.[4]
-
Solution 3 : The oxidant should be added slowly with vigorous stirring. Maintaining a low temperature with an ice bath during the addition is often beneficial.[4]
Q: My reaction is producing unexpected side products. How can I improve the selectivity?
A: The formation of side products can often be mitigated by optimizing the reaction solvent.
-
Possible Cause : The solvent system may not be optimal for the specific transformation.
-
Solution : The choice of solvent can be critical. Fluoroalkylated zinc sulfinates, like Zn(SO₂CF₃)₂, generally show better performance in halogenated solvents such as dichloromethane (CH₂Cl₂).[4] In contrast, non-fluorinated alkyl zinc sulfinates may perform better in DMSO or electron-rich aromatic solvents like anisole.[4] Screening different solvents is recommended to find the optimal conditions for your substrate.
Frequently Asked Questions (FAQs)
Q: What does pure this compound look like?
A: this compound is a solid. The closely related zinc trifluoromethanesulfonate is described as a white to light-grey powder.[6]
Q2: What are the recommended storage conditions for this compound?
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] To prevent degradation from atmospheric moisture, storage under an inert atmosphere is recommended.[5] For extended shelf life, a storage temperature of 2-8°C is advised.
Q3: Is this compound sensitive to moisture?
A: Yes, the related zinc trifluoromethanesulfonate is hygroscopic, meaning it readily absorbs moisture from the air.[5] It is therefore critical to handle this compound in a dry environment (e.g., in a glovebox or under a stream of dry inert gas) and to store it appropriately.
Q4: What are the primary impurities found in crude this compound prepared from a sulfonyl chloride and zinc dust?
A: The most common impurities are residual water and zinc chloride (ZnCl₂), a byproduct of the synthesis.[2][3]
Q5: What is the solubility profile of this compound?
Data Presentation
Table 1: Purification Outcomes for Various Zinc Bis(alkanesulfinate)s
The following table summarizes the results of a standardized washing procedure to purify crude zinc bis(alkanesulfinate)s.
| Crude Material | Starting Amount (g) | Composition of Crude Material | Purified Product | Yield of Pure Product (g) |
| TFMS (1) | 2 | 1.19 g of 1 + 0.43 g ZnCl₂ + 0.38 g H₂O | Pure 1 | 0.753 |
| DFMS (2) | 2 | 1.21 g of 2 + 0.49 g ZnCl₂ + 0.31 g H₂O | Pure 2 | 1.21 |
| TFES (3) | 1 | 0.69 g of 3 + 0.17 g ZnCl₂ + 0.15 g H₂O | Pure 3 | 0.622 |
| IPS (4) | 0.5 | 0.33 g of 4 + 0.09 g ZnCl₂ + 0.08 g H₂O | 4 with reduced chloride | 0.312 |
Data adapted from O'Hara, F. et al. (2013).[1] TFMS (1) refers to this compound.
Experimental Protocols
Protocol 1: Synthesis and Workup of Crude this compound
This protocol is adapted from a general procedure for the synthesis of zinc bis(alkanesulfinate)s from the corresponding sulfonyl chloride and zinc dust.[1]
-
Charge a round-bottom flask with a magnetic stir bar and zinc powder (14.0 equivalents).
-
Add deionized water to the flask.
-
Cool the flask in an ice-water bath to 0°C.
-
To the cooled and stirring suspension of zinc in water, add trifluoromethanesulfonyl chloride (2.0 equivalents) dropwise.
-
Allow the reaction to stir vigorously. The reaction progress can be monitored and is typically complete within 3 hours.
-
Upon completion, filter the reaction mixture to remove any unreacted zinc dust.
-
The aqueous filtrate containing the crude this compound can be concentrated under reduced pressure to yield the crude solid product. For TFMS, an additional wash with acetone (B3395972) may be beneficial before complete drying.[1]
Protocol 2: Purification of Crude this compound
This washing protocol is effective for the removal of water and zinc chloride impurities.[1]
-
Set up a sintered glass funnel for vacuum filtration.
-
Prepare a 1:1 (v/v) solution of ethyl acetate and dichloromethane.
-
Place a known quantity of crude this compound into the funnel.
-
Add a small volume of the 1:1 EtOAc:CH₂Cl₂ solution (approximately 10-15 mL per gram of crude material).
-
Use a spatula to gently swirl the mixture to form a slurry, breaking up any large aggregates to ensure thorough washing of the solid.
-
After approximately 30 seconds, apply vacuum to draw the solvent through the funnel.
-
Repeat the washing step if necessary.
-
Dry the purified white solid on the funnel under vacuum, and then transfer to a flask to dry further under high vacuum.
Protocol 3: General Reaction Workup after C-H Functionalization
This procedure outlines a typical workup for a reaction where this compound has been used as a reagent.[4]
-
After the reaction is deemed complete by TLC or another analytical method, transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Shake the separatory funnel well, venting periodically, and then allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer three additional times with the organic solvent.
-
Combine all the collected organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude material using silica gel column chromatography to isolate the desired product.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and purification of zinc sulfinate reagents for drug discovery. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. Zinc trifluoromethanesulfonate | 54010-75-2 [chemicalbook.com]
- 7. prochemonline.com [prochemonline.com]
Technical Support Center: Zinc Trifluoromethanesulfinate Reaction Kinetics
Welcome to the technical support center for Zinc Trifluoromethanesulfinate (Zn(SO₂CF₃)₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as the Baran trifluoromethylation reagent, is a stable, easy-to-handle solid chemical.[1] Its primary role is to serve as a source of the trifluoromethyl radical (•CF₃) or its synthetic equivalents. This enables the direct trifluoromethylation of a wide range of substrates, including heterocycles, which is a crucial process in the development of pharmaceuticals and agrochemicals.[1] It is part of a "zinc sulfinate toolbox" used for the rapid functionalization of heterocycles.[1]
Q2: What are the main advantages of using this compound over other trifluoromethylating agents?
A2: Compared to many gaseous or highly reactive trifluoromethylating agents like CF₃I and CF₃Br, this compound is a stable, easy-to-handle solid, making it preferable for many laboratory applications.[1][2] It demonstrates enhanced reactivity compared to its sodium counterparts, which is attributed to the Lewis acidity of the zinc center that can activate the substrate towards radical attack.[1] Furthermore, it is compatible with a wide array of functional groups, including aryl halides, boronate esters, and even free carboxylic acids.[1][2]
Q3: How does the purity and consistency of this compound affect reaction outcomes?
A3: The purity and batch-to-batch consistency of this compound are critical for reliable and reproducible experimental results.[1] Inconsistent results have been reported with reagents from different sources, highlighting the importance of using a consistent supply for a series of experiments.[1][3] Impurities, such as water, can significantly impact reaction outcomes, and for many applications, an anhydrous product is crucial.[1]
Q4: What is the general mechanism for reactions involving this compound?
A4: Reactions involving this compound, particularly in C-H functionalization, typically proceed through a free-radical mechanism.[1] The process is often initiated by an oxidizing agent, leading to the generation of a trifluoromethyl radical (•CF₃).[1] The zinc cation (Zn²⁺) plays a crucial role by facilitating radical generation and activating the substrate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reaction Temperature | Gradually increase the reaction temperature. Note that higher temperatures can sometimes lead to the formation of impurities.[1] |
| Inappropriate Solvent | The choice of solvent can significantly influence reaction kinetics.[1] For fluoroalkylated zinc sulfinate reagents, halogenated solvents like CH₂Cl₂ or ClCH₂CH₂Cl are often effective. For alkylated zinc salts, DMSO or anisole (B1667542) may be more favorable.[2] | |
| Low Reagent Concentration | Increase the concentration of the limiting reactant.[4] | |
| Insufficient Initiator/Oxidant | Ensure the correct stoichiometry of the initiating agent (e.g., tert-butyl hydroperoxide). A second addition of the zinc salt and initiator may be necessary for substrates that show low conversion.[2] | |
| Low Yield or Poor Selectivity | Sub-optimal Temperature | The optimal temperature is a balance between reaction efficiency and product purity.[1] A temperature screen may be necessary to find the ideal conditions for your specific substrate. |
| Incorrect Solvent Choice | Solvents can affect the stability of intermediates and transition states, thereby influencing selectivity.[1] Experiment with solvents of varying polarity. | |
| Presence of Water | Some reactions require anhydrous conditions. Ensure reagents and solvents are dry, as the formation of water can necessitate a drying step to obtain an anhydrous product.[1] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality | Use this compound from the same batch for a series of experiments.[1] If purity is questionable, consider purification.[4] |
| Inconsistent Reaction Conditions | Precisely control temperature, stirring rate, and addition rates. Ensure a consistent reaction atmosphere (e.g., inert gas).[4] | |
| Trace Impurities | Ensure all glassware is dry and solvents are properly degassed if necessary, as small amounts of water or oxygen can affect the reaction.[4] |
Experimental Protocols
Synthesis of this compound from Zinc Carbonate
This protocol is adapted from a common method for preparing this compound.[5][6]
Materials:
-
Zinc Carbonate (ZnCO₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry Methanol (B129727) (MeOH)
Procedure:
-
In a round-bottom flask, suspend zinc carbonate (0.02 mol) in dry methanol (20 ml) at room temperature.
-
Slowly add triflic acid (0.056 mol) dropwise to the suspension. CO₂ evolution will be observed.
-
Stir the mixture at 25°C for 20 minutes.
-
Reflux the mixture for 2 hours. The solution should become clear.
-
Cool the solution to 25°C and concentrate it under reduced pressure.
-
Dry the resulting white powder at 125°C for 2 hours to yield this compound.
General Protocol for C-H Functionalization of Heterocycles
This is a standard procedure for the functionalization of heterocycles using this compound.[2]
Materials:
-
Heterocyclic substrate
-
This compound
-
tert-Butyl hydroperoxide (TBHP, 70% solution in water)
-
Appropriate solvent (e.g., CH₂Cl₂, DMSO)
Procedure:
-
In a reaction vessel, dissolve the heterocycle (1.0 equiv) and this compound (2.0–3.0 equiv) in the chosen solvent.
-
Cool the mixture to 0°C with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv) using a pipette (avoid metal needles as they can decompose the reagent).
-
Allow the reaction mixture to warm to room temperature or heat to 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
If the reaction is incomplete after 12-24 hours, a second addition of the zinc salt and TBHP may be performed.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visualized Workflows and Pathways
Caption: Workflow for heterocycle functionalization.
Caption: Radical generation and reaction pathway.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc triflate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. Zinc trifluoromethanesulfonate | 54010-75-2 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Trifluoromethylation Reagents: Zinc Trifluoromethanesulfinate vs. Sodium Trifluoromethanesulfinate (Langlois Reagent)
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The development of efficient and versatile trifluoromethylating reagents is therefore of paramount importance. This guide provides an objective comparison of two prominent reagents: Zinc Trifluoromethanesulfinate (Zn(SO₂CF₃)₂) and Sodium Trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent.
Introduction to the Reagents
This compound (Zn(SO₂CF₃)₂) , often referred to as the Baran trifluoromethylation reagent, is a stable, easy-to-handle solid that has emerged as a powerful tool for the direct trifluoromethylation of a wide array of substrates, particularly heterocycles.[1][2] It is part of a broader "zinc sulfinate toolbox" designed for the rapid functionalization of complex molecules.[1][3]
Sodium Trifluoromethanesulfinate (CF₃SO₂Na) , or the Langlois reagent, is an inexpensive and stable white solid that serves as a valuable precursor for the generation of the trifluoromethyl radical (•CF₃).[4][5][6][7] First reported by Langlois for the trifluoromethylation of aromatic compounds, its application has since expanded to a variety of organic transformations.[4][8]
Performance Comparison: Reactivity and Yield
Experimental data indicates that for the C-H trifluoromethylation of nitrogen-rich heterocycles, this compound often exhibits superior performance in terms of reactivity and yield compared to the Langlois reagent.[3] This enhanced reactivity is attributed to the Lewis acidic nature of the zinc center, which can coordinate to the heterocyclic substrate, thereby activating it towards radical attack.[1]
| Parameter | This compound | Sodium Trifluoromethanesulfinate (Langlois Reagent) |
| Common Name | Baran's Reagent, TFMS | Langlois Reagent |
| CAS Number | 39971-65-8 | 2926-29-6[4] |
| Molecular Formula | C₂F₆O₄S₂Zn | CF₃NaO₂S[9] |
| Appearance | White to off-white solid[1] | White solid[4][7] |
| Stability | Stable, easy-to-handle solid[1] | Stable solid[4][7] |
| Key Advantage | Enhanced reactivity and higher yields, especially for heterocycles.[1][3] | Cost-effective and widely used.[5][6] |
Case Study: Trifluoromethylation of Pentoxifylline (B538998)
A direct comparison in the trifluoromethylation of the drug molecule pentoxifylline highlights the performance difference between the two reagents.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Pentoxifylline | 2.5:1 CH₂Cl₂/H₂O, rt, 3 h | 79 | [3] |
| Sodium Trifluoromethanesulfinate | Pentoxifylline | 2.5:1 CH₂Cl₂/H₂O, rt, 48 h | 47 | [3] |
Reaction Mechanism and Experimental Protocols
Both reagents typically generate the trifluoromethyl radical (•CF₃) via oxidation, most commonly with tert-butyl hydroperoxide (TBHP).[1][4] The subsequent radical addition to the substrate initiates the trifluoromethylation.
General Reaction Mechanism
The reaction proceeds through a radical chain mechanism. The oxidant initiates the formation of the trifluoromethyl radical from the sulfinate salt. This radical then adds to the substrate, typically a heterocycle, followed by an oxidation and deprotonation sequence to yield the trifluoromethylated product.
Caption: General mechanism for radical trifluoromethylation.
Experimental Workflow
A typical experimental workflow for trifluoromethylation using these reagents is straightforward and can often be performed under ambient conditions.
Caption: A typical experimental workflow for trifluoromethylation.
Detailed Experimental Protocols
Protocol 1: Trifluoromethylation of a Heterocycle using this compound
This protocol is a general procedure for the C-H trifluoromethylation of nitrogen-containing heterocycles.[3]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (Zn(SO₂CF₃)₂) (2.0–3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0–5.0 equiv)
-
Solvent (e.g., Dichloromethane/Water mixture)
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (0.250 mmol, 1.0 equiv) and this compound (0.750 mmol, 3.0 equiv).
-
Add the solvent system (e.g., 2.5 mL CH₂Cl₂ and 1.0 mL H₂O).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv) to the vigorously stirred mixture. Caution: Use a plastic-tipped pipette as metal needles can decompose the peroxide.
-
Remove the ice bath and allow the reaction to warm to room temperature or heat to 50 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Trifluoromethylation of a Heterocycle using Sodium Trifluoromethanesulfinate (Langlois Reagent)
This protocol is adapted for the use of the Langlois reagent.[10][11]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (5.0 equiv)
-
Solvent (e.g., Dichloromethane/Water mixture)
Procedure:
-
In a flask, dissolve the heterocyclic substrate (1.0 equiv) in a suitable solvent mixture (e.g., CH₂Cl₂/H₂O).
-
Add Sodium Trifluoromethanesulfinate (3.0 equiv) to the solution.
-
Add tert-butyl hydroperoxide (5.0 equiv) as the oxidant.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Once the reaction is complete, perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product via column chromatography.
Conclusion
Both this compound and Sodium Trifluoromethanesulfinate are valuable reagents for trifluoromethylation. For the C-H functionalization of heterocycles, this compound often provides superior yields and reactivity, which can be a critical advantage in complex syntheses.[1][3] The Langlois reagent remains a highly practical and cost-effective option for a broad range of trifluoromethylation reactions.[5][12][13] The choice of reagent should be guided by the specific substrate, desired yield, and economic considerations of the synthetic campaign.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylating Reagents for Researchers
The introduction of the trifluoromethyl (CF3) group is a crucial strategy in the development of pharmaceuticals, agrochemicals, and materials, as it can significantly enhance metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comparative analysis of prominent trifluoromethylating reagents, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. We present performance data, detailed experimental protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Trifluoromethylating Reagents
Trifluoromethylating reagents are broadly classified based on the nature of the CF3 species they deliver.[3] The primary categories are:
-
Electrophilic Reagents ("CF3+” equivalent): These are ideal for the trifluoromethylation of nucleophiles such as carbanions, enolates, and electron-rich aromatic systems.[4][5] Prominent examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (sulfonium salts).[1][6][7]
-
Nucleophilic Reagents ("CF3-" equivalent): These reagents are effective for reacting with electrophilic substrates like aldehydes, ketones, and imines.[2] The most widely used nucleophilic reagent is the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane or TMSCF3).[2][8]
-
Radical Reagents ("CF3•" equivalent): Radical trifluoromethylation is a powerful method for the functionalization of arenes and heteroarenes, often under mild conditions.[4] The Langlois' reagent (sodium trifluoromethanesulfinate) is a key player in this category.[9][10]
Performance Comparison of Trifluoromethylating Reagents
The choice of reagent is dictated by the substrate, desired reaction conditions, and functional group tolerance.[3] The following tables summarize the performance of different reagents in common trifluoromethylation reactions.
Table 1: Trifluoromethylation of β-Ketoesters (Electrophilic)
| Reagent | Substrate | Yield (%) | Reference |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94% | [4] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 91% | [7] |
| Shibata Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85% | [4] |
| Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.[4] |
Table 2: Trifluoromethylation of Aldehydes and Ketones (Nucleophilic)
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash | Benzaldehyde | 2,2,2-trifluoro-1-phenylethanol | 95% | [10] |
| Ruppert-Prakash | 4-Methoxyacetophenone | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | 88% | [11] |
| Ruppert-Prakash | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 75% | [10] |
| Note: Yields are reported as isolated yields unless otherwise noted.[10] |
Table 3: Trifluoromethylation of Arenes & Heterocycles (Radical and Electrophilic)
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent II | Indole | 3-Trifluoromethylindole | ~62% | [10] |
| Umemoto's Reagent | Anisole | Mixture of o- and p-isomers | Moderate | [10] |
| Langlois' Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75% | [10] |
| Langlois' Reagent | Caffeine | 8-Trifluoromethylcaffeine | 68% | [10] |
Mechanistic Overview and Experimental Workflows
The reaction pathway is a critical factor in reagent selection. The following diagrams illustrate the generalized mechanisms for each class of reagent and a typical workflow for comparing their reactivity.
Experimental Protocols
The following are generalized protocols for common trifluoromethylation reactions. Researchers should consult the primary literature for substrate-specific conditions.
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent
This procedure provides a general guideline for the trifluoromethylation of a carbon nucleophile.[5]
Materials:
-
β-ketoester (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Anhydrous solvent (e.g., acetonitrile, 5 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the β-ketoester and the anhydrous solvent.
-
Add Togni's Reagent II to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated product.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol describes a general method for the trifluoromethylation of carbonyl compounds.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF3, 1.2 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the aldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent.[4]
-
Add a catalytic amount of TBAF solution dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[11]
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.[11]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography.
Protocol 3: Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol outlines the direct C-H trifluoromethylation of a heterocycle.[10]
Materials:
-
Heterocycle (e.g., 4-tert-Butylpyridine, 1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O, 5.0 equiv)
-
Dichloromethane (DCM)
-
Water (H2O)
Procedure:
-
To a solution of the heterocycle in a 1:1 mixture of DCM and H2O (0.2 M), add sodium trifluoromethanesulfinate.[10]
-
Stir the biphasic mixture vigorously at room temperature.[10]
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.[10]
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
Trifluoromethylating reagents and the resulting compounds require careful handling.[13]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[14][15]
-
Reagent-Specific Hazards:
-
Togni's and Umemoto's Reagents: These are powerful electrophiles and can react vigorously with nucleophiles.[13] They are also energetic materials and can decompose exothermally upon heating.[16]
-
Ruppert-Prakash Reagent (TMSCF3): This is a volatile and highly flammable liquid.[10][14] It is also moisture-sensitive and must be handled under anhydrous conditions.[10]
-
Langlois' Reagent: While generally stable, care should be taken to avoid inhalation of the solid.
-
-
Storage: Store all reagents in a cool, dry, and well-ventilated area away from incompatible materials.[13] Some reagents may require storage under an inert atmosphere.[14]
-
Waste Disposal: All waste containing trifluoromethyl compounds should be treated as hazardous waste and disposed of according to institutional guidelines.[13]
This guide provides a starting point for the selection and use of trifluoromethylating reagents. For specific applications, it is highly recommended to consult the primary literature for detailed reaction conditions and substrate scope. reagents. For specific applications, it is highly recommended to consult the primary literature for detailed reaction conditions and substrate scope.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Monitoring Trifluoromethylation Reactions: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated compounds, the ability to accurately monitor reaction progress is paramount. The choice of analytical technique can significantly impact the understanding of reaction kinetics, optimization of conditions, and ultimately, the successful development of robust synthetic protocols. This guide provides a comprehensive comparison of the most common analytical methods for monitoring trifluoromethylation reactions, supported by experimental data and detailed protocols.
The introduction of a trifluoromethyl (-CF3) group can dramatically alter the biological and physical properties of a molecule, making trifluoromethylation a critical transformation in medicinal chemistry and materials science. Monitoring these reactions requires techniques that can selectively and quantitatively track the consumption of starting materials and the formation of the desired trifluoromethylated products, often in complex reaction mixtures. The primary analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with chromatography, and Infrared (IR) Spectroscopy.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a trade-off between the desired level of information, sample throughput, and available instrumentation. While ¹⁹F NMR is often the gold standard due to its direct and quantitative nature, chromatographic methods coupled with mass spectrometry provide high sensitivity and are invaluable for complex mixture analysis. In-situ IR spectroscopy offers the advantage of real-time, non-invasive monitoring.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | In-situ IR Spectroscopy |
| Principle | Direct detection of the ¹⁹F nucleus, providing structural and quantitative information. | Separation of volatile compounds followed by mass-based detection. | Separation of non-volatile compounds followed by mass-based detection. | Monitors changes in vibrational frequencies of functional groups in real-time. |
| Quantitation | Excellent, direct quantitation using an internal standard without the need for response factor correction.[1][2][3][4][5] | Good, requires calibration curves and internal standards; response factors can vary.[1] | Good, requires calibration curves and internal standards; susceptible to matrix effects.[6] | Semi-quantitative to quantitative, relies on Beer-Lambert law and requires stable baseline. |
| Selectivity | Highly selective for fluorinated compounds, with a wide chemical shift range minimizing signal overlap.[2] | Excellent separation of complex mixtures. | Excellent separation of complex mixtures, including non-volatile and thermally labile compounds. | Good for specific functional groups, but can suffer from overlapping absorbances. |
| Sensitivity | High, due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[2] | Very high, especially with selected ion monitoring (SIM). | Very high, particularly with tandem MS (MS/MS). | Moderate, dependent on the infrared activity of the vibrational mode. |
| In-situ Monitoring | Yes, with benchtop NMR spectrometers and flow setups.[7][8][9] | Challenging, typically an offline technique. | Possible with specialized online sampling interfaces. | Excellent, non-invasive real-time monitoring.[7] |
| Sample Prep | Minimal for crude reaction mixtures; requires a deuterated solvent for locking (can be avoided with external lock).[1] | Often requires quenching, extraction, and sometimes derivatization for polar or non-volatile analytes.[10] | Requires quenching and dilution; filtration is often necessary to protect the column.[6] | None for in-situ probes. |
| Limitations | Higher initial instrument cost for high-field NMR; lower resolution on benchtop instruments.[1] | Limited to volatile and thermally stable compounds. | Potential for matrix effects and ion suppression.[6] | Not all species are IR active; complex spectra can be difficult to interpret. |
Quantitative Data Presentation: A Comparative Study
To illustrate the quantitative performance of different analytical methods, data from a comparative study on a catalytic amination reaction is presented below.[1] While not a trifluoromethylation reaction, the principles of quantitative analysis and the observed discrepancies are directly applicable. In this study, the reaction yield was determined by high-performance liquid chromatography (HPLC), gas chromatography (GC), and quantitative ¹⁹F NMR (qNMR) without prior calibration.
| Catalyst | Actual Yield (Isolated) | Yield by HPLC (uncorrected) | Yield by GC (uncorrected) | Yield by ¹⁹F qNMR (uncorrected) |
| Catalyst A | 85% | 75% | 92% | 83% |
| Catalyst B | 62% | 55% | 68% | 61% |
| Catalyst C | 95% | 88% | >99% | 94% |
Data adapted from a study on a catalytic amination reaction to highlight the comparative performance of uncalibrated analytical methods.[1]
As the data indicates, uncalibrated chromatographic methods (HPLC and GC) can significantly under- or overestimate the reaction yield.[1] In contrast, ¹⁹F qNMR provides results that are much closer to the actual isolated yields, highlighting its robustness for quantitative analysis without the need for extensive calibration.[1]
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
Quantitative ¹⁹F NMR Spectroscopy
This protocol outlines the steps for determining the yield of a trifluoromethylation reaction using an internal standard.[2][5][11]
Materials:
-
Crude reaction mixture containing the trifluoromethylated product.
-
High-purity internal standard (IS) with a known chemical structure and a distinct ¹⁹F NMR signal that does not overlap with the analyte signals (e.g., 1,3,5-trifluorobenzene (B1201519) or another suitable fluorinated compound).
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tube.
-
Analytical balance.
Procedure:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known weight of the crude reaction mixture to the same vial.
-
Dissolve the mixture in a sufficient volume of deuterated solvent.
-
Transfer the homogeneous solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest. This is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group of the product and a known signal of the internal standard.
-
Calculate the molar ratio of the product to the internal standard and subsequently determine the reaction yield.
GC-MS Analysis
This protocol describes a general procedure for analyzing a trifluoromethylation reaction mixture.[10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent).
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to isolate the organic components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
If necessary, derivatize the analyte to increase its volatility.
-
Dilute the sample to an appropriate concentration with a suitable solvent.
-
Add an internal standard for quantitative analysis.
-
-
GC-MS Method:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.
-
Quantify the product using a calibration curve generated from standards of known concentrations.
-
LC-MS Analysis
This protocol provides a general method for monitoring a trifluoromethylation reaction.[6]
Instrumentation:
-
High-performance liquid chromatograph coupled to a mass spectrometer (LC-MS), preferably with a tandem mass analyzer (MS/MS) for higher selectivity.
-
A suitable reversed-phase column (e.g., C18).
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Add an internal standard.
-
-
LC-MS Method:
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
MS Parameters: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte. For quantitative analysis, use multiple reaction monitoring (MRM) on an MS/MS instrument.
-
-
Data Analysis:
-
Monitor the decrease in the reactant peak area and the increase in the product peak area over time.
-
Quantify the product using a calibration curve.
-
In-situ IR Spectroscopy
This protocol describes the use of a probe-based FTIR spectrometer for real-time reaction monitoring.
Instrumentation:
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.
Procedure:
-
Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the probe is positioned in a well-mixed region of the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Start the reaction and continuously collect IR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic infrared absorption bands for the starting material and the product.
-
Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile.
-
This profile can be used to determine reaction kinetics and endpoints.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for monitoring a trifluoromethylation reaction and the logical relationship for selecting an appropriate analytical method.
General workflow for monitoring trifluoromethylation reactions.
Decision tree for selecting an analytical method.
Conclusion
The choice of an analytical method for monitoring trifluoromethylation reactions is a critical decision that should be guided by the specific requirements of the study. For accurate and direct quantitative analysis, ¹⁹F NMR spectroscopy is often the most reliable technique. For the analysis of complex mixtures, particularly those containing non-volatile or thermally sensitive compounds, LC-MS is the method of choice. GC-MS is a powerful tool for volatile analytes, offering excellent separation and sensitivity. For real-time kinetic studies and process monitoring, in-situ IR spectroscopy provides invaluable, non-invasive insights. By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can gain a deeper understanding of their trifluoromethylation reactions, leading to more efficient and successful synthetic outcomes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 11. youtube.com [youtube.com]
A Comparative Guide to Monitoring Zinc Trifluoromethanesulfinate Reactions: NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, real-time reaction monitoring is crucial for optimizing processes, ensuring safety, and maximizing yields. Zinc Trifluoromethanesulfinate (CF₃SO₂Zn), a versatile and increasingly popular reagent for initiating radical trifluoromethylation reactions, presents unique challenges and opportunities for reaction progress analysis. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring these reactions, supported by experimental data and detailed protocols.
The exceptional properties of the fluorine-19 isotope make ¹⁹F NMR spectroscopy a particularly powerful tool for tracking the consumption of this compound and the formation of trifluoromethylated products. Its high natural abundance (100%), spin of ½, and wide chemical shift range result in high sensitivity and excellent signal dispersion, minimizing the likelihood of peak overlap even in complex reaction mixtures.[1]
Quantitative Data Comparison
To illustrate the effectiveness of different monitoring techniques, consider a representative radical C-H trifluoromethylation of a heterocycle using this compound (TFMS). The following table summarizes hypothetical, yet realistic, quantitative data comparing the performance of ¹⁹F NMR, High-Performance Liquid Chromatography (HPLC), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy in monitoring this reaction.
| Parameter | ¹⁹F NMR | HPLC-UV | ATR-FTIR |
| Reaction Conversion (%) | 95 ± 2% | 93 ± 4% | 88 ± 7% |
| Time to 90% Conversion (min) | 45 | 50 | 60 |
| Limit of Detection (LOD) | ~10⁻⁵ M | ~10⁻⁶ M | ~10⁻³ M |
| Quantitative Accuracy | High (with internal standard) | High (with calibration) | Moderate |
| Real-time Monitoring? | Yes (in-situ/online) | Yes (online, with sampling loop) | Yes (in-situ) |
| Sample Preparation | Minimal (dilution) | Required (quenching, filtration) | Minimal (probe insertion) |
Experimental Protocols
¹⁹F NMR Spectroscopy for Reaction Monitoring
This protocol describes the in-situ monitoring of a trifluoromethylation reaction using this compound.
Materials:
-
NMR tube (J. Young or equivalent for air-sensitive reactions)
-
Deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)
-
Internal standard (e.g., trifluorotoluene)
-
Reactants: Heterocyclic substrate, this compound, initiator (e.g., tert-butyl hydroperoxide)
Procedure:
-
In a clean, dry vial, dissolve the heterocyclic substrate (1.0 equiv.) and a known amount of the internal standard in the deuterated solvent.
-
Transfer the solution to the NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the chemical shifts of the starting material and the internal standard.
-
Add the this compound (2.0-3.0 equiv.) and the initiator to the NMR tube.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the reaction conversion at each time point by comparing the relative integrals of the starting material and product signals to the integral of the internal standard.
Alternative Monitoring Method: ATR-FTIR Spectroscopy
Procedure:
-
Set up the reaction in a vessel equipped with an overhead stirrer and an immersion ATR-FTIR probe.
-
Record a background spectrum of the solvent and starting material before initiating the reaction.
-
Add the this compound and initiator to the reaction vessel.
-
Begin collecting IR spectra at regular intervals.
-
Monitor the reaction progress by observing the decrease in the intensity of a characteristic vibrational band of the starting material and/or the increase in a band corresponding to the product.
Visualizing the Workflow and Reaction
To better illustrate the processes, the following diagrams were generated using Graphviz.
NMR analysis workflow for reaction monitoring.
Simplified radical trifluoromethylation pathway.
Comparison of Methodologies
¹⁹F NMR Spectroscopy:
-
Advantages: Provides unambiguous structural information and allows for direct quantification of reactants and products without the need for calibration curves when an internal standard is used.[1] The high sensitivity and large chemical shift window of ¹⁹F make it ideal for tracking the progress of trifluoromethylation reactions with minimal signal overlap.[1] In-situ monitoring in an NMR tube provides a closed system, which is advantageous for air- or moisture-sensitive reactions.
-
Disadvantages: Requires access to an NMR spectrometer, which can be a significant capital investment. For accurate quantification, longer relaxation delays may be necessary, potentially increasing the time between data points.
HPLC-UV:
-
Advantages: A widely accessible and highly sensitive technique that can provide excellent quantitative data with proper calibration. It is well-suited for analyzing complex mixtures and can often detect byproducts that may not be easily observed by other methods.
-
Disadvantages: Typically requires quenching the reaction and preparing a sample for analysis, which can introduce errors and does not provide true real-time monitoring unless an online setup is used. The development of a suitable separation method can be time-consuming.
ATR-FTIR Spectroscopy:
-
Advantages: Enables true in-situ, real-time monitoring by immersing a probe directly into the reaction mixture.[2] It is excellent for tracking changes in functional groups and can provide rapid qualitative and semi-quantitative data on reaction kinetics.[2]
-
Disadvantages: Can be less sensitive than NMR or HPLC, and spectral overlap can make it challenging to resolve individual components in complex mixtures. Quantification can be less precise and often requires chemometric analysis.
Conclusion
For the analysis of this compound reaction progress, ¹⁹F NMR spectroscopy stands out as a superior technique due to its high specificity, quantitative accuracy, and the ability to provide detailed structural information in real-time. While HPLC and ATR-FTIR are valuable and more accessible alternatives for monitoring reaction completion and kinetics, the direct and detailed insights offered by ¹⁹F NMR make it an invaluable tool for in-depth reaction understanding and optimization in research and development settings. The choice of analytical method will ultimately depend on the specific requirements of the study, available resources, and the desired level of quantitative accuracy.
References
Mass Spectrometry of Trifluoromethylated Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, robust analytical methods for the characterization of these modified molecules are paramount. This guide provides a comparative overview of mass spectrometric approaches for the analysis of trifluoromethylated products, supported by experimental data and detailed protocols.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful mass spectrometric analysis of trifluoromethylated compounds. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and large biomolecules.[2] It generates multiply charged ions from analytes in solution, making it ideal for a wide range of pharmaceutical compounds.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds with lower molecular weights.[2][3] It involves the ionization of the analyte in the gas phase through reactions with reagent ions.
The selection between ESI and APCI for trifluoromethylated compounds depends on the overall polarity and thermal stability of the molecule. While many trifluoromethylated drugs are amenable to ESI, less polar candidates or those that are highly volatile may yield better results with APCI.[2][3]
Fragmentation Patterns of Trifluoromethylated Compounds
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation patterns of molecules in mass spectrometry. A common fragmentation pathway for aromatic trifluoromethylated compounds involves the loss of the CF3 radical. Additionally, rearrangements involving fluorine atoms can lead to characteristic neutral losses.
Comparative Fragmentation: Trifluoromethyl vs. Methyl Substitution
While direct quantitative comparisons of ionization efficiency between trifluoromethylated compounds and their methyl-substituted analogs are not extensively documented in single studies, qualitative differences in fragmentation are well-established. Alkyl-substituted aromatic rings commonly fragment to form a tropylium (B1234903) ion at m/z 91.[4][5] In contrast, trifluoromethyl-substituted aromatics often exhibit a primary loss of the CF3 group.
The following table summarizes the key mass spectrometric characteristics of a widely used trifluoromethylated drug, Celecoxib (B62257), which contains a trifluoromethyl-substituted pyrazole (B372694) ring.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode |
| Celecoxib | 382.2 | 214.1 | Positive ESI |
| Celecoxib | 380.0 | 315.9 | Negative ESI[2] |
Experimental Protocols
LC-MS/MS Method for the Quantification of Celecoxib in Human Plasma
This protocol is adapted from a validated method for a bioequivalence study and utilizes a deuterated internal standard.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma, add the internal standard, Celecoxib-d7.
-
Perform solid-phase extraction using strata-X SPE cartridges.
-
Elute the analytes from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm).[2]
-
Mobile Phase: Methanol and 1.0 mmol ammonium (B1175870) acetate (B1210297) solution in an 80:20 (v/v) ratio.[2]
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: As per system suitability.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
Visualizations
References
A Comparative Guide to Validating the Structure of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the unambiguous structural validation of trifluoromethylated compounds is of paramount importance. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data, detailed methodologies, and a comparative analysis of their respective strengths and limitations to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparison of Key Techniques
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Electronic environment, connectivity (via coupling), and quantification. | Molecular weight and fragmentation patterns. | Definitive 3D atomic arrangement, bond lengths, and angles. |
| Sample State | Solution | Gas phase (after ionization) | Crystalline solid |
| Sensitivity | High | Very High | Low (requires single crystals) |
| Throughput | High | High | Low |
| Structural Insight | Excellent for local structure and conformation in solution. | Infers structure from fragmentation. | Unambiguous, high-resolution solid-state structure. |
| Key Advantage | Sensitive to subtle changes in the electronic environment.[2] | Provides exact mass and elemental composition. | Provides the absolute structure.[3] |
| Main Limitation | Does not provide the complete 3D structure. | Fragmentation can be complex and may not yield a molecular ion.[4] | Requires high-quality single crystals, which can be difficult to obtain.[5] |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 NMR is a highly sensitive and powerful tool for the characterization of trifluoromethylated compounds. The ¹⁹F nucleus has a natural abundance of 100%, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[6] The large chemical shift range of approximately 800 ppm provides excellent signal dispersion, minimizing signal overlap.[6]
Data Presentation: ¹⁹F NMR Parameters for Trifluoromethyl Groups
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups
| Chemical Environment of CF₃ Group | Typical Chemical Shift Range (δ, ppm) vs. CFCl₃ |
| Aliphatic | |
| CF₃-Alkyl | -60 to -70 |
| CF₃-C-O (e.g., alcohols, ethers) | -77 to -79 |
| Aromatic | |
| CF₃-Ar | -60 to -65 |
| ortho-substituted CF₃-Ar | Shifts can vary significantly due to steric and electronic effects.[7] |
| para-substituted CF₃-Ar | Generally less variable than ortho-substituted.[7] |
| Adjacent to Carbonyl | |
| CF₃-C=O (e.g., ketones, aldehydes) | -70 to -85 (shielding effect from the carbonyl).[8] |
| CF₃-COOR (esters) | -74 to -79 |
| CF₃-COOH (carboxylic acids) | -76 to -79 |
| Heterocyclic | |
| CF₃ attached to N-containing heterocycles | -65 to -75 |
| CF₃ attached to O-containing heterocycles | -70 to -80 |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm and can be influenced by solvent, concentration, and temperature.[8][9]
Table 2: Typical ¹⁹F Coupling Constants in Trifluoromethylated Compounds
| Coupling Nuclei | Coupling Type | Typical J-Value (Hz) |
| ¹⁹F-¹H | ²JHF (geminal) | ~50 |
| ¹⁹F-¹H | ³JHF (vicinal) | 5 - 10 |
| ¹⁹F-¹H | ⁴JHF (long-range, aromatic) | 0.5 - 3.0 |
| ¹⁹F-¹⁹F | ⁴JFF (e.g., in CF₃-C=C-CF₃) | 5 - 12 |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, a known concentration of an internal standard (e.g., trifluorotoluene) can be added.
-
Vortex the tube until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a spectrometer equipped with a probe capable of ¹⁹F detection.
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range of the CF₃ signals.
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1) of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For observing couplings to protons, a ¹H-decoupled ¹⁹F spectrum can be acquired.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Reference the chemical shifts to an internal or external standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For trifluoromethylated compounds, the fragmentation often involves the loss of the CF₃ radical or other fluorine-containing fragments.
Data Presentation: Mass Spectrometry Fragmentation
Table 3: Common Mass Spectral Fragments for Trifluoromethylated Compounds
| Compound Class | Common Neutral Losses | Characteristic Fragment Ions |
| Aliphatic | CF₃ (69 u), HF (20 u) | [M-CF₃]⁺, [M-HF]⁺ |
| Aromatic | CF₃ (69 u) | [M-CF₃]⁺, Tropylium-type ions (e.g., m/z 91 for benzyl (B1604629) derivatives) |
| Trifluoroacetyl (TFA) Derivatives | CF₃CO (97 u) | [M-CF₃CO]⁺, [CF₃CO]⁺ (m/z 97) |
| Heterocycles | CF₃ (69 u), Ring-specific fragmentations | Varies depending on the heterocyclic ring system.[10] |
| Cyclopropanes | HNO₂, CF₃ | Rearrangement ions such as [Ar-C≡O]⁺.[10] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Ensure the sample is pure.
-
For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, prepare a dilute solution of the sample in a suitable solvent.
-
-
Instrument Setup:
-
Use a mass spectrometer with an electron ionization (EI) source.
-
Set the ionization energy, typically to 70 eV, to induce fragmentation.
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine (B110022) - PFTBA).
-
-
Data Acquisition:
-
Introduce the sample into the ion source (via direct infusion probe or GC).
-
Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), if present.
-
Analyze the fragmentation pattern, identifying characteristic neutral losses and fragment ions.
-
Compare the observed spectrum with spectral libraries for known compounds.
-
For unknown compounds, propose a structure consistent with the observed fragmentation.
-
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.
Data Presentation: Crystallographic Data for the Trifluoromethyl Group
Table 4: Typical Bond Lengths and Angles for the Trifluoromethyl Group
| Parameter | Typical Value |
| C-F Bond Length | 1.32 - 1.36 Å[10] |
| F-C-F Bond Angle | 103° - 111°[10] |
Note: These values can vary depending on the electronic and steric environment of the CF₃ group.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
The primary challenge is to grow a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality.
-
Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
The choice of solvent is critical.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Structure Validation:
-
Analyze the final structure for geometric reasonability (bond lengths, angles).
-
Check for any unresolved electron density or other anomalies.
-
Deposit the final structure and data in a crystallographic database (e.g., the Cambridge Structural Database).
-
References
- 1. whitman.edu [whitman.edu]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Compounds – 19F NMR Database [wordpress.lehigh.edu]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Alternatives to Zinc Trifluoromethanesulfinate for C-H functionalization
The introduction of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Direct C–H functionalization to install this group is a highly sought-after transformation. While zinc trifluoromethanesulfinate (Zn(SO2CF3)2), also known as the Baran reagent, is a powerful tool for this purpose, a range of effective alternatives exists. This guide provides an objective comparison of key reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their synthetic challenges.
Overview of Major Trifluoromethylating Reagents
The most prominent alternatives to Zn(SO2CF3)2 for radical C-H trifluoromethylation include its sodium analogue, sodium trifluoromethanesulfinate (Langlois' reagent), and electrophilic CF3 sources that can be coaxed into radical pathways, such as Togni's and Umemoto's reagents.[1][2] These reagents typically generate the key trifluoromethyl radical (•CF3) intermediate, which then engages the (hetero)aromatic C–H bond.[3]
| Reagent Class | Key Examples & Structure | Generation of •CF3 | Key Advantages | Limitations |
| Zinc Sulfinate | This compound (Baran's Reagent) Zn(SO2CF3)2 | Oxidative (e.g., with tBuOOH) | Bench-stable solid, high reactivity, excellent functional group tolerance, often superior to sodium salt.[4] | Can require stoichiometric oxidant. |
| Alkali Metal Sulfinate | Sodium Trifluoromethanesulfinate (Langlois' Reagent) CF3SO2Na | Oxidative (e.g., with tBuOOH, K2S2O8) or Photoredox Catalysis | Inexpensive, commercially available, bench-stable solid, well-established.[1][5][6] | Often less reactive than the zinc analogue; can require harsh oxidants or photocatalysts.[4] |
| Hypervalent Iodine | Togni's Reagents (e.g., 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Photoredox or Transition-Metal Catalysis, Thermal | Bench-stable solids, broad substrate scope for both electrophilic and radical pathways.[7][8] | Can be more expensive; photoredox conditions require specific equipment. |
| Sulfonium Salts | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Photoredox Catalysis, Direct Photolysis | Highly reactive, effective for a wide range of substrates.[9][10] | Can require harsher conditions; some derivatives are less stable.[2] |
Performance Comparison in C-H Functionalization
Direct comparison highlights the enhanced reactivity of this compound over its sodium counterpart. In the C-H trifluoromethylation of pentoxifylline, a common pharmaceutical, the zinc salt provides a significantly higher yield in a fraction of the time.
| Reagent | Substrate | Conditions | Yield (%) | Time (h) | Reference |
| Zn(SO2CF3)2 | Pentoxifylline | tBuOOH, CH2Cl2/H2O, rt | 79 | 3 | [4] |
| CF3SO2Na | Pentoxifylline | tBuOOH, CH2Cl2/H2O, rt | 47 | 48 | [4] |
Reaction Mechanisms and Experimental Workflows
The C-H trifluoromethylation for sulfinate-based reagents is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of the trifluoromethyl radical. This radical then adds to the electron-deficient position of a protonated heterocycle, followed by rearomatization to yield the final product. Photoredox catalysis offers an alternative, milder pathway for radical generation from reagents like Togni's, Umemoto's, and Langlois' reagents.
The core of these reactions is the generation of the trifluoromethyl radical. The diagram below illustrates a simplified, common pathway using an oxidant with a sulfinate salt, as well as a general photoredox cycle applicable to several of the alternative reagents.
Detailed Experimental Protocols
Below are representative protocols for the C-H trifluoromethylation of heterocycles using this compound and two key alternatives.
Protocol 1: Using this compound (Baran's Reagent)
This procedure is adapted from the direct functionalization of heterocycles as described by Baran et al.[4]
-
Materials: Heterocyclic substrate (e.g., pentoxifylline, 0.25 mmol, 1.0 equiv), this compound (Zn(SO2CF3)2, 0.75 mmol, 3.0 equiv), tert-butyl hydroperoxide (tBuOOH, 70% in H2O, 1.25 mmol, 5.0 equiv), dichloromethane (B109758) (CH2Cl2), and water.
-
Procedure:
-
To a vial, add the heterocyclic substrate (1.0 equiv) and Zn(SO2CF3)2 (3.0 equiv).
-
Add dichloromethane and water in a 2.5:1 ratio (e.g., 2.5 mL CH2Cl2, 1.0 mL H2O).
-
Vigorously stir the biphasic mixture.
-
Add tert-butyl hydroperoxide (5.0 equiv) to the mixture.
-
Stir the reaction at room temperature (or 50 °C for less reactive substrates) and monitor by TLC or LC-MS. The reaction is typically complete in 3-12 hours.[4]
-
Upon completion, partition the reaction mixture between ethyl acetate (B1210297) (EtOAc) and a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel.
-
Protocol 2: Using Sodium Trifluoromethanesulfinate (Langlois' Reagent)
This procedure is a general method for the direct C-H trifluoromethylation of heteroarenes.[2][11]
-
Materials: Heteroaromatic substrate (e.g., 4-tert-butylpyridine, 1.0 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 mmol, 3.0 equiv), tert-butyl hydroperoxide (tBuOOH, 70% in H2O, 5.0 mmol, 5.0 equiv), dichloromethane (CH2Cl2), and water.
-
Procedure:
-
Combine the heteroaromatic substrate (1.0 equiv) and Langlois' reagent (3.0 equiv) in a flask.
-
Add CH2Cl2 and water to create a biphasic mixture (e.g., 5 mL CH2Cl2, 2 mL H2O).
-
To the vigorously stirred mixture, add tBuOOH (5.0 equiv).
-
Stir the reaction at room temperature for 12-24 hours.[2]
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution and purify by column chromatography to isolate the trifluoromethylated product.
-
Protocol 3: Using Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of an electron-rich heterocycle like indole (B1671886).[2]
-
Materials: Indole (1.0 mmol, 1.0 equiv), Togni's Reagent II (1.2 mmol, 1.2 equiv), dichloromethane (DCM, 5 mL), and an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Dissolve indole (1.0 equiv) in dry DCM (5 mL) in a flask under an inert atmosphere.
-
Add Togni's Reagent II (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield the desired 3-trifluoromethylindole.
-
Conclusion
This compound stands out as a highly reactive and user-friendly reagent for the direct C-H trifluoromethylation of heterocycles, often providing superior results compared to its sodium analogue, the Langlois' reagent.[4] For substrates amenable to photoredox catalysis, Togni's and Umemoto's reagents offer powerful, albeit sometimes more costly, alternatives with broad applicability. The choice of reagent ultimately depends on the specific substrate, desired reaction conditions (oxidative vs. photocatalytic), functional group tolerance, and cost considerations. This guide provides the foundational data and protocols to enable an informed decision for the strategic incorporation of the vital trifluoromethyl group.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. benchchem.com [benchchem.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalyst and additive-free visible light induced trifluoromethylation–arylation of N-arylacrylamides with Umemoto's reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pnas.org [pnas.org]
A Researcher's Guide to the Performance Comparison of Zinc Trifluoromethanesulfinate from Different Suppliers
Understanding Supplier Specifications
The first step in comparing Zinc Trifluoromethanesulfinate from different suppliers is to examine the product specifications they provide. While not an exhaustive measure of performance, these details offer insights into the quality of the material. Key parameters to consider include purity, appearance, and melting point.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity | ≥ 95% | min. 98% | 98% |
| Appearance | White to light brown powder | White to light-gray powder | White powder |
| Melting Point | 151-157 °C | Data not available | Data not available |
| Molecular Formula | C₂F₆O₄S₂Zn | C₂F₆O₄S₂Zn | C₂F₆O₄S₂Zn |
| CAS Number | 39971-65-8 | 39971-65-8 | 39971-65-8 |
Note: This table is a compilation of typical specifications from various supplier websites and may not represent specific batches.[2][3][4][5][6] It is crucial to obtain the Certificate of Analysis (CoA) for the specific lot being evaluated.
Key Performance Indicators for Comparison
To quantitatively assess the performance of this compound from different suppliers, the following key performance indicators (KPIs) should be monitored in a standardized chemical reaction:
-
Reaction Yield (%) : The most direct measure of catalyst efficiency.
-
Reaction Time (h) : The time required to reach reaction completion.
-
Product Purity (%) : The purity of the isolated product, which can be affected by catalyst-derived impurities.
-
Catalyst Loading (mol%) : The minimum amount of catalyst required to achieve a satisfactory yield in a reasonable timeframe.
Standardized Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)
The Friedel-Crafts acylation of anisole with acetic anhydride (B1165640) is a classic Lewis acid-catalyzed reaction and serves as an excellent model for comparing the performance of this compound from different suppliers.
Reaction:
Anisole + Acetic Anhydride --(Zn(CF₃SO₂)₂)--> 4-Methoxyacetophenone
Materials:
-
This compound (from each supplier to be tested)
-
Anisole (reagent grade, freshly distilled)
-
Acetic Anhydride (reagent grade)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (e.g., 5 mol%).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by anisole (1.0 equivalent, e.g., 5 mmol, 0.54 g). Stir the mixture until the catalyst is fully dissolved.
-
Initiation of Reaction: Add acetic anhydride (1.2 equivalents, 6 mmol, 0.61 g) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent in vacuo.
-
Analysis: Determine the yield of the crude product. Purify the product by column chromatography on silica (B1680970) gel and determine the final yield of 4-methoxyacetophenone. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
Visualizing the Process
To better understand the chemical transformation and the experimental plan, the following diagrams are provided.
Caption: Mechanism of the Friedel-Crafts acylation of anisole catalyzed by this compound.
Caption: Experimental workflow for the performance comparison of this compound.
By following this guide, researchers can systematically evaluate the performance of this compound from various suppliers, ensuring the selection of a high-quality reagent that meets the rigorous demands of their research and development activities. This empirical approach to reagent qualification is a critical component of robust scientific methodology.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. scbt.com [scbt.com]
- 5. Zinc trifluoromethanesulphonate, 98% 54010-75-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. scientificlabs.ie [scientificlabs.ie]
A Researcher's Guide to Trifluoromethylation: Comparing Reagents and Reaction Yields
The introduction of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The development of a diverse array of trifluoromethylation reagents has provided researchers with a powerful toolkit. This guide offers an objective comparison of the performance of key trifluoromethylating agents, supported by experimental data, detailed protocols for seminal reactions, and visualizations to aid in reagent selection.
Performance Comparison of Trifluoromethylating Reagents
The choice of a trifluoromethylating reagent is dictated by the substrate, desired reaction pathway (electrophilic, nucleophilic, or radical), and functional group tolerance. The following tables summarize the performance of commonly used reagents across various substrate classes.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents are highly effective for the trifluoromethylation of nucleophiles such as enolates, carbanions, and electron-rich aromatic systems.[1] The most prominent reagents in this category are the hypervalent iodine compounds developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.[1][2]
Table 1: Trifluoromethylation of β-Keto Esters
| Reagent Class | Key Examples | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Often high | [1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl (B83357) enol ethers, arenes | Highly reactive, wide range of nucleophiles | [1][3] |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | >95 | [1] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
| Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
Table 2: S-Trifluoromethylation of Thiols
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent II | 4-methoxythiophenol | 95 | [3] |
| Umemoto Reagent | 4-methoxythiophenol | 92 | [3] |
| Sodium Trifluoromethanesulfinate (Radical) | 4-methoxythiophenol | 98 | [3] |
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation is a powerful technique for introducing the CF3 group into carbonyl compounds and their derivatives. The Ruppert-Prakash reagent (TMSCF3) is the most widely used in this class.[1]
Table 3: Nucleophilic Trifluoromethylation of Aldehydes
| Reagent | Activator | Substrate | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF3) | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Benzaldehyde | High | [1] |
| Ruppert-Prakash Reagent (TMSCF3) | Cesium fluoride (CsF) | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | High | [1] |
Radical Trifluoromethylation
Radical trifluoromethylation offers a complementary approach, particularly for the functionalization of heterocycles and in photoredox catalysis.
Table 4: Trifluoromethylation of Heterocycles
| Reagent | Method | Substrate | Yield (%) | Reference |
| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | with t-BuOOH in water | Various heterocycles | Modest to good | [4] |
| Triflyl Chloride | Photoredox Catalysis | Pyrroles, furans, thiophenes | 78-94 | [5] |
| Trifluoroacetic Acid | Photoredox Catalysis | Various arenes and heteroarenes | Moderate to excellent | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key trifluoromethylation reactions.
General Procedure for Electrophilic Trifluoromethylation of Indoles with Togni's Reagent
To a solution of indole (B1671886) (1.0 mmol) and Togni's Reagent I (1.2 mmol) in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) (5 mL) is added a base, for example, zinc triflate (0.1 mmol). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the trifluoromethylated indole.[2]
General Procedure for Nucleophilic Trifluoromethylation of Aldehydes with the Ruppert-Prakash Reagent
To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) at 0 °C under an inert atmosphere, the Ruppert-Prakash reagent (1.2 mmol) is added.[1] A catalytic amount of an activator, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol), is then added. The reaction is stirred at 0 °C and allowed to warm to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]
General Procedure for Radical C-H Trifluoromethylation of Heterocycles
In a typical procedure, the heterocycle (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), and tert-butyl hydroperoxide (5.0 equiv) are combined in a mixture of dichloromethane and water.[7] The reaction is stirred at room temperature for 3 to 24 hours.[7] After completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.[7]
Visualizing Trifluoromethylation
Diagrams can clarify complex relationships and workflows. The following visualizations were created using the DOT language.
Caption: Classification of common trifluoromethylating reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Zinc Trifluoromethanesulfinate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and logistical procedures for the proper handling and disposal of Zinc Trifluoromethanesulfinate. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is a valuable reagent in modern synthetic chemistry, notably for its role in radical trifluoromethylation reactions.[1] However, its hazardous nature necessitates stringent disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[2][3][4][5] It is also hygroscopic, meaning it absorbs moisture from the air. Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses and a full face-shield are necessary to protect against splashes.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A lab coat or protective suit is required. In case of skin or hair contact, immediately flush with large amounts of water and remove all contaminated clothing.[3][6]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2][4] If dust is generated, an acid vapor-type respirator may be required.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and hazard information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂F₆O₄S₂Zn | [5][7] |
| Molecular Weight | 363.51 g/mol | [5][7] |
| Appearance | White powder | [7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4][5] |
| Signal Word | Danger | [2][3][4] |
| UN Number (for transport) | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [6] |
| Hazard Class (for transport) | 8 (Corrosive) | [6] |
| Packing Group (for transport) | II | [6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be handled in accordance with local, state, and federal regulations.[6] This material and its container must be disposed of as hazardous waste.[6]
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect any unused or waste this compound powder in a dedicated, clean, dry, and properly labeled, sealable container.
-
Avoid mixing with other chemical waste, especially oxidizing agents (e.g., nitrates, perchlorates), as this may result in ignition.[6]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated reusable labware should be decontaminated by rinsing with an appropriate solvent (e.g., the solvent used in the reaction) in a fume hood. The rinsate must be collected as hazardous waste.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a labeled, sealed container designated for corrosive, organic, or organometallic waste, as appropriate for the solvent system used.
-
Do not pour any solution containing this compound down the drain.[6]
-
2. Spill Management:
-
Minor Spills:
-
Wearing full PPE, immediately clean up all spills.[6]
-
Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.
-
Avoid generating dust. Ensure adequate ventilation.
-
-
Major Spills:
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
-
Do not attempt to neutralize the waste unless you are following a validated and approved institutional protocol. No specific chemical inactivation procedures for this compound were found in the reviewed literature.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Zinc trifluoromethanesulfonate | C2F6O6S2Zn | CID 104671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Zinc triflate - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Zinc TrifluoroMethanesulfinate
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Zinc Trifluoromethanesulfinate. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compounds, Zinc Trifluoromethanesulfonate and Sodium Trifluoromethanesulfinate. It is imperative to handle this compound with a high degree of caution, assuming its hazard profile is at least as significant as these analogs.
Hazard Identification and Immediate Precautions
This compound is anticipated to be a hazardous substance. Based on analogous compounds, it should be treated as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4][5][6] It may also cause respiratory irritation.[1][3] The compound is likely hygroscopic and may react with moisture.[3]
Primary Hazards:
-
Potential for severe digestive tract irritation or burns if ingested.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full face shield. | To protect against dust particles and chemical splashes that can cause severe eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and full-length pants. | To prevent skin contact which can lead to severe burns.[2][4][6] |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for acid vapors and particulates. | To avoid inhalation of dust that may cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
Step 1: Preparation
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area within the fume hood for handling.
-
Assemble all necessary equipment (spatulas, weighing paper, reaction vessels) and ensure they are clean and dry.
Step 2: Weighing and Transfer
-
Don the required PPE as outlined in the table above.
-
Carefully open the container inside the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Minimize the generation of dust.
-
Securely close the main container immediately after use.
Step 3: In-Reaction Use
-
Add the compound to the reaction mixture slowly and in a controlled manner.
-
Maintain the reaction within the fume hood for the entire duration.
-
Continuously monitor the reaction for any signs of unexpected reactivity.
Step 4: Post-Handling
-
Thoroughly clean all equipment that came into contact with the chemical, using appropriate solvents and procedures within the fume hood.
-
Wipe down the handling area with a damp cloth to decontaminate surfaces.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Emergency and First Aid Protocol
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Dispose of the waste in a designated, sealed, and clearly labeled container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3] Do not dispose of it down the drain.[3]
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
